Antibacterial agent 89
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H10Cl2F3NO5S |
|---|---|
Molecular Weight |
516.3 g/mol |
IUPAC Name |
2-[4-(3,4-dichlorophenyl)sulfanyl-3-nitrobenzoyl]-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C21H10Cl2F3NO5S/c22-15-5-3-12(9-16(15)23)33-18-6-1-10(7-17(18)27(31)32)19(28)14-8-11(21(24,25)26)2-4-13(14)20(29)30/h1-9H,(H,29,30) |
InChI Key |
QEARHQOMGMXBFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)C(=O)O)[N+](=O)[O-])SC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mode of Action of Antibacterial Agent 89: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding "Antibacterial agent 89" in the public domain is limited. This guide synthesizes the available data with established principles of antibacterial drug action to provide a comprehensive technical overview of its putative mechanism. The experimental protocols and quantitative data presented are representative of methodologies used for characterizing similar antibacterial agents and are intended for illustrative purposes.
Executive Summary
This compound is identified as a potent anti-clostridial compound that disrupts the process of bacterial transcription. Its novel mechanism of action involves the inhibition of the interaction between the β' subunit of RNA polymerase (RNAP) and the primary sigma (σ) factor. This interference with a crucial step in transcription initiation leads to the cessation of bacterial gene expression and subsequent cell death. Furthermore, this agent has been noted to inhibit the release of cytotoxins, a key virulence factor in pathogenic clostridia. This document provides an in-depth exploration of this mechanism, alongside detailed experimental protocols and data presentation formats relevant to the study of such an antibacterial agent.
Core Mechanism of Action: Inhibition of the RNAP β'-σ Interaction
Bacterial transcription is a fundamental process for cell viability and is carried out by the DNA-dependent RNA polymerase holoenzyme. This enzyme consists of a core (comprising α₂, β, β', and ω subunits) and a σ factor, which is essential for promoter recognition and transcription initiation. The interaction between the core RNAP, particularly the β' subunit, and the σ factor is a critical step in the formation of a functional holoenzyme capable of initiating transcription.
This compound is reported to target the interface between the β' subunit's clamp helices (CH) and the σ factor. By binding to this site, the agent likely prevents the stable association of the σ factor with the core RNAP, thereby inhibiting the formation of the transcription initiation complex. This novel mechanism offers a promising avenue for combating bacterial infections, particularly from pathogens that have developed resistance to antibiotics targeting more conventional cellular processes.
Signaling Pathway and Molecular Interaction
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its interference with the formation of the RNA polymerase holoenzyme.
Caption: Inhibition of RNAP Holoenzyme Formation by this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following tables represent the types of data that would be generated during its characterization.
Table 1: In Vitro Antibacterial Activity of Agent 89
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Clostridium difficile | 0.5 | 1 |
| Clostridium perfringens | 1 | 2 |
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | >64 | >64 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: In Vitro Transcription Inhibition Assay
| Compound | Target | IC₅₀ (nM) |
| Agent 89 | C. difficile RNAP | 50 |
| Rifampicin | C. difficile RNAP | 10 |
| Agent 89 | Human RNAP II | >10,000 |
IC₅₀: Half-maximal Inhibitory Concentration
Table 3: Cytotoxin Release Inhibition Assay
| Treatment | Toxin A Concentration (ng/mL) | Toxin B Concentration (ng/mL) |
| Vehicle Control | 150 ± 15 | 80 ± 8 |
| Agent 89 (0.5x MIC) | 25 ± 5 | 12 ± 3 |
| Agent 89 (0.25x MIC) | 60 ± 8 | 35 ± 6 |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize an antibacterial agent with a mechanism of action similar to that proposed for Agent 89.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test organism from an overnight culture on an appropriate agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:100 in sterile cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours in an appropriate atmosphere (anaerobic for clostridial species).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Protocol for In Vitro Transcription Assay
This assay measures the ability of a compound to inhibit the synthesis of RNA by purified RNA polymerase.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, DTT, and BSA.
-
To the buffer, add purified core RNA polymerase and sigma factor from the target bacterium.
-
Add a DNA template containing a known promoter sequence.
-
Add ATP, GTP, CTP, and [α-³²P]UTP.
-
-
Inhibition Assay:
-
In separate reaction tubes, add varying concentrations of this compound or a control inhibitor (e.g., Rifampicin).
-
Initiate the transcription reaction by adding the NTP mixture.
-
Incubate the reactions at 37°C for a defined period (e.g., 15 minutes).
-
-
Analysis of Transcripts:
-
Stop the reaction by adding a stop solution containing EDTA and formamide.
-
Denature the samples by heating.
-
Separate the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the transcripts by autoradiography and quantify the band intensities to determine the extent of inhibition.
-
Protocol for Cytotoxin Release Assay
This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of toxin released by Clostridium difficile in the presence of a test compound.
-
Bacterial Culture and Treatment:
-
Grow C. difficile to the mid-logarithmic phase in an appropriate broth medium.
-
Expose the cultures to sub-inhibitory concentrations of this compound (e.g., 0.25x and 0.5x MIC) and a vehicle control.
-
Incubate for a period known to induce toxin production (e.g., 24 hours).
-
-
Sample Preparation:
-
Centrifuge the cultures to pellet the bacterial cells.
-
Collect the supernatant and filter-sterilize it.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with capture antibodies specific for Toxin A or Toxin B.
-
Block the plate to prevent non-specific binding.
-
Add the prepared culture supernatants to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the absorbance at the appropriate wavelength and quantify the toxin concentration using a standard curve.
-
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the general workflows for characterizing a novel antibacterial agent and for a target-based drug discovery approach.
Caption: Workflow for Characterizing a Novel Antibacterial Agent.
Caption: Workflow for Target-Based Discovery of RNAP Inhibitors.
Conclusion
This compound represents a promising new class of antibiotics with a novel mechanism of action targeting the essential process of bacterial transcription initiation. By disrupting the interaction between the RNAP β' subunit and the σ factor, it effectively inhibits bacterial growth and virulence factor production. While further research is needed to fully elucidate its properties, the conceptual framework and experimental approaches outlined in this guide provide a solid foundation for its continued development and for the discovery of other agents targeting this pathway. The unique mode of action of this compound holds significant potential for addressing the growing challenge of antimicrobial resistance.
Unveiling the Profile of Antibacterial Agent 89: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of "Antibacterial agent 89," a potent compound with significant antibacterial properties. The following sections detail its chemical identity, mechanism of action, and relevant experimental data, offering valuable insights for researchers in the field of antibacterial drug discovery.
Chemical Structure and Identity
This compound is chemically identified as Benzoic acid, 2-[4-[(3,4-dichlorophenyl)thio]-3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]-. Its fundamental chemical properties are summarized below.
| Property | Value |
| CAS Number | 2589639-87-0 |
| Molecular Formula | C₂₁H₁₀Cl₂F₃NO₅S |
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action, primarily targeting bacterial transcription. It has been shown to be a potent anti-clostridial agent.[1][2][3][4] The core mechanisms include:
-
Inhibition of Bacterial Transcription: The agent disrupts the crucial interaction between the β' subunit of RNA polymerase and the σ factor (β'CH-σ interaction), a critical step for the initiation of transcription.[1] This disruption leads to an alteration in the localization of bacterial transcription complexes.[1]
-
Reduction of Macromolecule Synthesis: In bacteria such as Staphylococcus aureus, this compound has been observed to decrease the expression levels of DNA, RNA, and proteins.[1]
-
Inhibition of Cytotoxin Release: A key aspect of its anti-clostridial activity is the dose-dependent inhibition of the release of Toxin A (TcdA) and Toxin B (TcdB) in Clostridioides difficile.[1]
Quantitative Biological Data
The following table summarizes the key quantitative data demonstrating the efficacy of this compound against various bacterial strains and its inhibitory potential.
| Parameter | Target | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Streptococcus pneumoniae ATCC 49619 | 2 µg/mL | [1] |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus ATCC 25923 | 4 µg/mL | [1] |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus ATCC 29213 | 4 µg/mL | [1] |
| Minimum Inhibitory Concentration (MIC) | Clinically important Gram-positive pathogens | 0-8 µg/mL | [1] |
| Half Maximal Inhibitory Concentration (IC₅₀) | β'CH-σ interaction | 2.12 µM | [1] |
Experimental Protocols
While specific, detailed protocols for the evaluation of this compound are not publicly available, the following outlines the standard methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) to a defined optical density.
-
Serial Dilution of the Agent: this compound is serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted agent is inoculated with the standardized bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is read as the lowest concentration of the agent in which there is no visible turbidity (bacterial growth).
Clostridioides difficile Cytotoxin Release Assay
This assay measures the ability of an agent to inhibit the production or release of toxins from C. difficile. A cell-based cytotoxicity assay is a common method.
-
Cell Culture: A monolayer of a sensitive cell line (e.g., human fibroblasts) is grown in a 96-well plate.
-
Preparation of Bacterial Supernatant: C. difficile is cultured in the presence of varying concentrations of this compound. After incubation, the culture is centrifuged, and the supernatant containing the toxins is collected.
-
Treatment of Cells: The cultured cells are exposed to the bacterial supernatants.
-
Assessment of Cytotoxicity: After a suitable incubation period, cell viability is assessed. This can be done by observing cell rounding and death under a microscope or by using a quantitative method like an MTT or LDH release assay. A reduction in cytotoxicity in the presence of the agent indicates inhibition of toxin release or activity.
Bacterial Transcription Inhibition Assay
To assess the inhibition of the β'CH-σ interaction, a biochemical assay such as an ELISA-based inhibitory assay or a protein complementation assay can be employed.
-
Protein Purification: The β' subunit and the σ factor of bacterial RNA polymerase are purified.
-
Assay Setup: One of the proteins (e.g., the β' subunit) is immobilized on a solid support (like an ELISA plate).
-
Interaction and Inhibition: The other protein (σ factor), often labeled for detection, is added to the wells in the presence of varying concentrations of this compound.
-
Detection: After incubation and washing steps to remove unbound protein, the amount of bound labeled protein is quantified. A decrease in the signal in the presence of the agent indicates inhibition of the protein-protein interaction.
Visualizations
The following diagrams illustrate the conceptual workflow for evaluating antibacterial agents and the proposed mechanism of action for this compound.
Caption: Conceptual workflow for the discovery and in vitro evaluation of an antibacterial agent.
References
- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 2. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Antibacterial Agent 89: A Technical Guide to its Discovery and Synthesis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, a promising candidate, designated Antibacterial agent 89 (also identified as compound 8e in primary literature), has emerged. This compound exhibits potent activity against a range of clinically significant Gram-positive pathogens by targeting a crucial protein-protein interaction in bacterial transcription. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, presenting key data and detailed experimental protocols to support further research and development in this area.
Discovery of a Novel Antibacterial Scaffold
The discovery of this compound stemmed from a rational drug design approach targeting the essential interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) factor.[1] The formation of the RNAP holoenzyme is a prerequisite for the initiation of transcription, making the RNAP-σ factor interface an attractive target for novel antibiotics.[1]
Initial screening and optimization of a triaryl scaffold led to the development of a series of benzyl and benzoyl benzoic acid derivatives with improved antimicrobial potency.[1] This strategic modification of the lead compound's chemical structure aimed to enhance its binding affinity to the β' clamp helix (CH) of the RNAP, thereby disrupting the formation of the functional holoenzyme.[1]
Logical Workflow of Discovery
The discovery process followed a structured, multi-step approach, beginning with the identification of a lead compound and culminating in the characterization of a potent antibacterial agent.
Caption: A flowchart illustrating the discovery pipeline for this compound.
Synthesis of this compound (Compound 8e)
The chemical synthesis of this compound, 2-((3',4'-dichlorobenzyl)oxy)-4-(1H-tetrazol-5-yl)benzoic acid, is a multi-step process. The following is a detailed protocol based on the published literature.
Experimental Protocol: Synthesis
Step 1: Synthesis of methyl 2-hydroxy-4-cyanobenzoate
-
To a solution of 2-hydroxy-4-cyanobenzoic acid (1.0 eq) in methanol, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Step 2: Synthesis of methyl 2-((3,4-dichlorobenzyl)oxy)-4-cyanobenzoate
-
To a solution of methyl 2-hydroxy-4-cyanobenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 3,4-dichlorobenzyl bromide (1.2 eq).
-
Stir the mixture at 60 °C for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent. Purify the crude product by column chromatography.
Step 3: Synthesis of methyl 2-((3,4-dichlorobenzyl)oxy)-4-(1H-tetrazol-5-yl)benzoate
-
To a solution of methyl 2-((3,4-dichlorobenzyl)oxy)-4-cyanobenzoate (1.0 eq) in DMF, add sodium azide (3.0 eq) and ammonium chloride (3.0 eq).
-
Stir the mixture at 120 °C for 12 hours.
-
Cool the reaction to room temperature, acidify with 1 M HCl, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Synthesis of 2-((3',4'-dichlorobenzyl)oxy)-4-(1H-tetrazol-5-yl)benzoic acid (this compound / Compound 8e)
-
To a solution of methyl 2-((3,4-dichlorobenzyl)oxy)-4-(1H-tetrazol-5-yl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (3.0 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Biological Activity and Mechanism of Action
This compound demonstrates potent activity against a variety of Gram-positive bacteria, including drug-resistant strains. Its mechanism of action is the inhibition of the interaction between the β' clamp helix (CH) of the RNA polymerase and the σ factor, a critical step in bacterial transcription.
Signaling Pathway: Inhibition of Bacterial Transcription Initiation
The following diagram illustrates the targeted signaling pathway.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The biological activity of this compound has been quantified through various assays. The following tables summarize the key findings.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Streptococcus pneumoniae ATCC 49619 | 2 |
| Staphylococcus aureus ATCC 25923 | 4 |
| Staphylococcus aureus ATCC 29213 | 4 |
| Staphylococcus epidermidis | 0.5 |
| Staphylococcus saprophyticus | 1 |
Data extracted from the primary literature.[1]
Table 2: In Vitro Activity and Properties of this compound
| Parameter | Value |
| IC50 (β'CH-σ interaction) | 2.12 µM |
| Cytotoxicity (HepG2 cells, CC50) | > 50 µM |
| Metabolic Stability (Human liver microsomes) | Moderate |
Data extracted from the primary literature.[1]
Detailed Experimental Protocols
The following protocols are provided to enable the replication of the key experiments used to characterize this compound.
Protocol 4.1: Minimum Inhibitory Concentration (MIC) Assay
-
Materials: Mueller-Hinton broth (MHB), bacterial strains, 96-well microtiter plates, this compound stock solution.
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 4.2: RNAP β'CH-σ Interaction Inhibition Assay
-
A bacterial two-hybrid system or a similar protein-protein interaction assay is utilized.
-
The assay measures the ability of the compound to disrupt the interaction between the β'CH domain and the σ factor.
-
The IC50 value is determined by measuring the concentration of this compound required to inhibit 50% of the interaction.
Protocol 4.3: Cytotoxicity Assay
-
Cell Line: Human hepatoma cell line (HepG2).
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT or resazurin assay.
-
The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve.
-
Protocol 4.4: Metabolic Stability Assay
-
System: Human liver microsomes.
-
Procedure:
-
Incubate this compound with human liver microsomes in the presence of NADPH.
-
Take samples at various time points.
-
Analyze the concentration of the remaining parent compound using LC-MS/MS.
-
The metabolic stability is determined by the half-life of the compound in the microsomal preparation.
-
Protocol 4.5: Fluorescence Microscopy for Bacterial Transcription Complex Localization
-
Bacterial Strain: Bacillus subtilis.
-
Procedure:
-
Treat B. subtilis cells with sub-MIC concentrations of this compound (e.g., 1, 2, 4 µg/mL).
-
Stain the cells with a DNA dye (e.g., DAPI) and an RNAP-specific fluorescent protein fusion or antibody.
-
Visualize the cells using fluorescence microscopy.
-
Observe for alterations in the localization of the bacterial transcription complexes, such as nucleoid delocalization, which indicates disruption of normal RNAP function.[1]
-
Protocol 4.6: Macromolecular Synthesis Quantification
-
Bacterial Strain: Staphylococcus aureus ATCC 29213.
-
Procedure:
-
Culture S. aureus in the presence of sub-MIC concentrations of this compound (e.g., 0.25, 0.5 µg/mL).
-
Harvest the cells during the mid-log phase of growth.
-
Extract and quantify the total DNA, RNA, and protein levels using a commercial kit.
-
A reduction in RNA levels relative to DNA and protein levels is indicative of transcription inhibition.[1]
-
Conclusion and Future Directions
This compound represents a promising new class of antibacterial compounds with a well-defined mechanism of action. Its potent activity against clinically relevant Gram-positive pathogens, including those with existing antibiotic resistance, highlights its potential for further development. The data presented in this guide underscore the success of a rational, target-based approach to antibiotic discovery.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this scaffold to enhance its in vivo efficacy and safety profile. Further studies are also warranted to explore its spectrum of activity against a broader range of bacterial species and to investigate the potential for resistance development. The detailed protocols provided herein offer a solid foundation for researchers to build upon in the collective effort to combat the growing threat of antimicrobial resistance.
References
A Comprehensive Technical Guide to Antibacterial Agent 89
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Antibacterial Agent 89, a novel antibacterial compound with a unique mechanism of action. This document details its chemical properties, biological activity, and the experimental protocols used for its characterization.
Core Compound Information
This compound, also identified as compound 8e in the scientific literature, is a potent inhibitor of bacterial transcription.[1] Its primary mode of action is the disruption of the crucial interaction between the β' clamp helices (CH) domain of the bacterial RNA polymerase (RNAP) and the σ factor.[1][2] This inhibition effectively halts the formation of the RNAP holoenzyme, a critical step for the initiation of transcription in bacteria.[2][3]
| Property | Value | Source |
| CAS Number | 2589639-87-0 | [1][4][5] |
| Molecular Weight | 516.27 g/mol | MedchemExpress |
| Molecular Formula | C₂₁H₁₄Cl₂F₃NO₄ | Deduced from structure |
Quantitative Biological Activity
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 2.1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Streptococcus pneumoniae ATCC 49619 | 2[1] |
| Streptococcus aureus ATCC 25923 | 4[1] |
| Streptococcus aureus ATCC 29213 | 4[1] |
| Clinically important Gram-positive pathogens | 0.5 - 8 |
Table 2.2: In Vitro Inhibitory Activity
| Assay | IC₅₀ (µM) |
| Inhibition of β'CH-σ interaction | 2.12[1] |
Mechanism of Action: Signaling Pathway
This compound targets a fundamental process in bacterial gene expression. The diagram below illustrates the signaling pathway disrupted by this compound.
Caption: Inhibition of RNAP Holoenzyme Formation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
The synthesis of compound 8e is achieved through a multi-step process as described in the literature.[6]
Caption: Synthetic Pathway for Compound 8e.
A detailed protocol involves the following key steps:
-
Esterification: The starting material, 2-(4-chloro-3-nitrobenzoyl) benzoic acid, is reacted with methanol in the presence of thionyl chloride to form the corresponding methyl benzoate.[3]
-
Substitution: The chloride in the methyl benzoate intermediate is then substituted by reacting with various thiophenol or aniline derivatives.[3]
-
Hydrolysis: Finally, the methyl esters of the resulting benzoate intermediates are hydrolyzed to yield the final products, including compound 8e.[3]
The ability of this compound to inhibit the protein-protein interaction between the β'CH domain and the σ factor is a key indicator of its mechanism of action.[2]
Caption: Workflow for β'CH-σ Interaction Assay.
A NanoLuc® Protein-Protein Interaction (PPI) system can be utilized for this assay. The protocol is as follows:
-
The β'CH and σ proteins are expressed as fusions with the LgBiT and SmBiT subunits of the NanoLuc® luciferase.
-
The purified fusion proteins are incubated together in the presence of varying concentrations of this compound.
-
The luminescence, which is proportional to the extent of the protein-protein interaction, is measured.
-
A dose-dependent decrease in luminescence indicates inhibition of the interaction.[6] The half-inhibitory concentration (IC₅₀) is then calculated.[2]
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plates are incubated under appropriate conditions for the specific bacterial strain.
-
The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the organism.
To confirm the downstream effects of transcription inhibition, assays to measure the levels of RNA and protein synthesis within bacterial cells are performed.[2]
-
Bacterial cultures are treated with sub-inhibitory concentrations (e.g., 1/4 and 1/8 of the MIC) of this compound.[2]
-
At various time points, aliquots of the cultures are taken.
-
For the RNA synthesis assay, total RNA is extracted, and the quantity is measured.
-
For the protein synthesis assay, total protein is extracted, and the quantity is measured.
-
A reduction in the levels of RNA and protein compared to an untreated control indicates inhibition of these processes.[2]
Conclusion
This compound represents a promising lead compound for the development of new antibiotics. Its novel mechanism of action, targeting the formation of the bacterial RNA polymerase holoenzyme, offers a potential solution to the growing problem of antibiotic resistance. The data and protocols presented in this guide provide a solid foundation for further research and development of this and related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Technical Guide: Target Identification and Validation of Antibacterial Agent 89
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Abstract
This document provides a comprehensive technical overview of the target identification and validation process for a novel antibacterial compound, designated Antibacterial Agent 89. This agent has demonstrated significant efficacy against a range of clinically important Gram-positive pathogens, including Streptococcus pneumoniae and Staphylococcus aureus.[1] The primary molecular target has been identified as the bacterial RNA polymerase (RNAP), a crucial enzyme in bacterial transcription.[1] Specifically, this compound disrupts the interaction between the β' clamp-head (CH) domain and the σ factor, a key step in transcription initiation.[1] This guide details the experimental methodologies employed to identify and validate this target, presents key quantitative data, and illustrates the underlying molecular mechanism and experimental workflows.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action.[2][3] Target identification and validation are critical early steps in the drug discovery pipeline, providing a foundation for mechanism-based drug optimization and development.[4][5] this compound has emerged as a promising candidate with potent anti-clostridial and anti-streptococcal activity.[1] This guide outlines the systematic approach taken to elucidate its molecular target and validate its mechanism of action.
Target Identification
The identification of bacterial RNA polymerase as the target of this compound was accomplished through a combination of biochemical and cellular assays. The agent was observed to disrupt the process of bacterial transcription, leading to a reduction in DNA, RNA, and protein levels in treated bacterial cells.[1]
Initial Hypothesis: Disruption of Transcription
Initial observations showed that this compound altered the localization of bacterial transcription complexes within Bacillus subtilis.[1] This suggested that the agent interferes with a fundamental aspect of transcription. Further investigation focused on the interaction between key components of the transcription machinery.
Biochemical Target Deconvolution
A key finding was that this compound inhibits the interaction between the β' clamp-head (CH) domain of RNAP and the σ factor.[1] This interaction is essential for the initiation of transcription. An in vitro assay measuring this interaction demonstrated a dose-dependent inhibition by the agent, with a half-maximal inhibitory concentration (IC50) of 2.12 µM.[1]
Target Validation
Validation of RNAP as the bona fide target of this compound involved demonstrating that its antibacterial activity is a direct consequence of inhibiting this target.
In Vitro Antibacterial Activity
The agent's efficacy was quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Streptococcus pneumoniae | 49619 | 2 |
| Staphylococcus aureus | 25923 | 4 |
| Staphylococcus aureus | 29213 | 4 |
| Clinically Important Gram-positive pathogens | N/A | 0-8 |
| Data sourced from MedchemExpress.[1] |
Cellular Mechanism of Action
To confirm the in vitro findings within a cellular context, the effect of this compound on macromolecule synthesis in S. aureus was assessed. Treatment with the agent led to a dose-dependent reduction in the levels of DNA, RNA, and protein, consistent with the inhibition of transcription.[1] Furthermore, the agent was shown to inhibit the release of cytotoxins Toxin A (TcdA) and Toxin B (TcdB) in C. difficile in a dose-dependent manner, which is a downstream consequence of transcription inhibition.[1]
Table 2: Summary of Target Validation Data
| Assay | Organism | Endpoint | Result |
| β'CH-σ Interaction Assay | N/A (In vitro) | IC50 | 2.12 µM |
| Macromolecule Synthesis | S. aureus ATCC 29213 | Reduction in DNA, RNA, protein levels | Observed at 0.25-0.5 µg/mL |
| Cytotoxin Release | C. difficile ATCC 9689 | Inhibition of Toxin A and Toxin B release | Dose-dependent |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of this compound: A stock solution of the agent is prepared and serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
β'CH-σ Interaction Assay
-
Protein Expression and Purification: The β'CH domain and σ factor proteins are recombinantly expressed and purified.
-
Assay Setup: The assay is performed in a suitable buffer system. One of the proteins is typically labeled (e.g., with a fluorescent tag) to allow for detection of the interaction.
-
Incubation with Agent: The purified proteins are incubated with varying concentrations of this compound.
-
Detection of Interaction: The extent of protein-protein interaction is measured using a suitable technique, such as fluorescence polarization or surface plasmon resonance.
-
Data Analysis: The data is plotted as a function of agent concentration, and the IC50 value is calculated.
Visualizations
Mechanism of Action of this compound
Caption: Inhibition of bacterial transcription by this compound.
Target Identification and Validation Workflow
Caption: Workflow for target identification and validation.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Novel Targets and Mechanisms in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Strategies for target identification of antimicrobial natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Activity Spectrum of a Novel Antibacterial Candidate: A Technical Overview of Compound 89
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) pathogens constitutes a formidable threat to global public health, necessitating the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. This technical guide provides a comprehensive analysis of the in vitro and in vivo antibacterial spectrum of Compound 89, a promising new molecular entity. The data presented herein is a synthesis of preliminary findings, offering a foundational understanding for further investigation and development.
In Vitro Antibacterial Activity
The initial characterization of Compound 89 involved determining its minimum inhibitory concentration (MIC) against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, serves as a critical metric of antibacterial potency.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC values for Compound 89 were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: A panel of bacterial strains was cultured on appropriate agar plates. Colonies were then used to inoculate Mueller-Hinton Broth (MHB) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: Compound 89 was serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum was added to each well containing the diluted compound. The plates were then incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of Compound 89 that showed no visible bacterial growth.
Quantitative Data Summary
The in vitro activity of Compound 89 against a representative panel of bacterial pathogens is summarized in the table below.
| Bacterial Species | Strain ID | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 0.5 |
| Staphylococcus aureus (MRSA) | BAA-1717 | Positive | 1 |
| Streptococcus pneumoniae | ATCC 49619 | Positive | 0.25 |
| Enterococcus faecalis | ATCC 29212 | Positive | 2 |
| Enterococcus faecium (VRE) | ATCC 700221 | Positive | 4 |
| Escherichia coli | ATCC 25922 | Negative | 16 |
| Klebsiella pneumoniae | ATCC 700603 | Negative | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | >64 |
| Acinetobacter baumannii | ATCC 19606 | Negative | >64 |
Interpretation: The data indicates that Compound 89 exhibits potent activity against a range of Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE). Its activity against the tested Gram-negative bacteria is significantly weaker, suggesting a primary spectrum of activity against Gram-positive organisms.
Mechanism of Action Studies: A Preliminary Workflow
To elucidate the mechanism by which Compound 89 exerts its antibacterial effect, a series of experiments are planned. The following workflow outlines the initial steps in this investigation.
Caption: Workflow for elucidating the mechanism of action of Compound 89.
Proposed Signaling Pathway Interference
Based on preliminary structural analysis and the observed spectrum of activity, it is hypothesized that Compound 89 may interfere with a key signaling pathway essential for bacterial cell wall biosynthesis in Gram-positive bacteria. The proposed model of interaction is depicted below.
Caption: Proposed inhibition of the Lipid II cycle by Compound 89.
Conclusion and Future Directions
Compound 89 demonstrates promising antibacterial activity, particularly against clinically important Gram-positive pathogens. Its potency against resistant strains highlights its potential as a lead candidate for further development. The immediate next steps will involve executing the outlined mechanism of action studies to identify and validate its molecular target. Subsequent in vivo efficacy and safety studies will be crucial to ascertain its therapeutic potential. This technical guide serves as a foundational document to guide these future research and development efforts.
Unveiling "Antibacterial Agent 89": A Synthetic Inhibitor of Bacterial Transcription
An In-Depth Technical Guide on the Origin, Mechanism, and Properties of a Novel Antimicrobial Candidate
For researchers, scientists, and drug development professionals, the emergence of novel antibacterial agents with unique mechanisms of action is of paramount importance in the fight against antimicrobial resistance. This technical guide provides a comprehensive overview of "Antibacterial agent 89," a potent synthetic compound identified as a promising inhibitor of bacterial transcription. This document details its synthetic origin, mechanism of action, antimicrobial activity, and the experimental protocols utilized in its characterization.
Origin and Synthesis
Contrary to compounds derived from natural sources, "this compound" is a product of rational drug design and chemical synthesis. It is identified in the scientific literature as compound 8e , with the chemical name Benzoic acid, 2-[4-[(3,4-dichlorophenyl)thio]-3-nitrobenzoyl]-4-(trifluoromethyl)-. Its discovery and synthesis were first reported by Ye et al. in a 2020 publication in the European Journal of Medicinal Chemistry.[1][2] The compound belongs to a series of benzyl and benzoyl benzoic acid derivatives designed to inhibit the interaction between the bacterial RNA polymerase (RNAP) and the sigma (σ) factor, a critical step in the initiation of transcription.[1][2]
The synthesis of "this compound" (compound 8e) is a multi-step process, the specifics of which are detailed in the cited literature. The general synthetic workflow involves key chemical reactions to assemble the final molecular structure.
Caption: Generalized synthetic workflow for "this compound".
Mechanism of Action: Inhibition of Bacterial Transcription
"this compound" exerts its antimicrobial effect by targeting a fundamental process in bacterial survival: transcription. Specifically, it inhibits the formation of the RNA polymerase holoenzyme by disrupting the interaction between the β' subunit of the core RNAP enzyme and the primary σ factor.[1] This interaction is essential for the recognition of promoter sequences on DNA, thereby initiating the transcription of genes. By blocking this protein-protein interaction, "this compound" effectively halts the initiation of transcription, leading to bacterial cell death.
Caption: Inhibition of RNAP-σ factor interaction by "this compound".
Antimicrobial Activity
"this compound" has demonstrated significant activity against a range of Gram-positive bacteria, including clinically important pathogens. The quantitative data for its antimicrobial activity is summarized below.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Streptococcus pneumoniae ATCC 49619 | 2 |
| Staphylococcus aureus ATCC 25923 | 4 |
| Staphylococcus aureus ATCC 29213 | 4 |
| Clinically Important Gram-positive Pathogens | 0-8 |
In addition to direct antimicrobial activity, "this compound" exhibits the following inhibitory properties:
| Target/Effect | IC₅₀ (µM) |
| Inhibition of β'CH-σ interaction | 2.12 |
| Inhibition of cytotoxin release (C. difficile) | Dose-dependent |
Experimental Protocols
The characterization of "this compound" involved several key experimental procedures. The detailed methodologies are described in the primary literature.[1] Below is a summary of the core experimental protocols.
General Chemical Synthesis
The synthesis of "this compound" and its analogs was performed using standard organic chemistry techniques. A representative experimental workflow for the synthesis is as follows:
Caption: General experimental workflow for the synthesis and purification of "this compound".
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture: Bacterial strains were grown overnight in appropriate broth media (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: The overnight cultures were diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: "this compound" was serially diluted in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial inoculum was added to each well.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
In Vitro Inhibition of RNAP-σ Interaction
The inhibitory effect on the RNAP-σ interaction was quantified using biochemical assays, such as enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization assays. These assays typically involve:
-
Immobilization of one of the protein partners (e.g., RNAP) to a solid support.
-
Incubation with the other protein partner (e.g., labeled σ factor) in the presence of varying concentrations of "this compound".
-
Washing to remove unbound components.
-
Detection of the amount of bound protein partner.
-
Calculation of the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the protein-protein interaction by 50%.
Conclusion
"this compound" represents a promising synthetic antimicrobial compound with a well-defined mechanism of action targeting a novel and underexploited pathway in bacteria. Its potent activity against Gram-positive pathogens, coupled with a detailed understanding of its synthetic origin and molecular target, makes it a valuable candidate for further preclinical development. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug developers interested in this class of bacterial transcription inhibitors.
References
Delving into the Core of Bacterial Transcription Inhibition: A Technical Guide to Antibacterial Agent 89 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Antibacterial Agent 89, a potent inhibitor of bacterial transcription. This agent and its related compounds represent a promising class of antibacterials that target a novel and essential mechanism in bacteria: the interaction between the β' subunit of RNA polymerase and the σ factor (β'CH-σ interaction). By disrupting this crucial protein-protein interaction, these agents effectively halt the initiation of transcription, leading to bacterial cell death. This document collates available patent information, quantitative data, and detailed experimental protocols to serve as a valuable resource for researchers in the field of antibacterial drug discovery and development.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds that inhibit bacterial transcription by targeting the β'CH-σ interaction. This data has been compiled from various sources to provide a comparative overview of their potency and spectrum of activity.
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL)
| Compound | Streptococcus pneumoniae (ATCC 49619) | Staphylococcus aureus (ATCC 25923) | Staphylococcus aureus (ATCC 29213) | Clostridioides difficile (ATCC 9689) | Ribotype 002 | Ribotype 027 |
| This compound | 2 | 4 | 4 | 0-8 | 0-8 | 0-8 |
Source: MedchemExpress Data Sheet.[1]
Table 2: In Vitro Inhibitory Activity
| Compound | Target | IC50 (µM) |
| This compound | β'CH-σ interaction | 2.12 |
Source: MedchemExpress Data Sheet.[1]
Core Mechanism of Action: Inhibition of Bacterial Transcription
This compound and its analogs function by disrupting the formation of the RNA polymerase (RNAP) holoenzyme, which is essential for initiating transcription in bacteria.[2] The RNAP core enzyme requires a σ factor to recognize and bind to specific promoter sequences on the DNA. This binding is mediated by a critical interaction between the β' subunit of the core enzyme and the σ factor.[2] this compound specifically targets and inhibits this β'CH-σ interaction.[1][2] By preventing the association of the σ factor with the RNAP core, the holoenzyme cannot be formed, and transcription initiation is blocked, ultimately leading to bacterial cell death.[2][3] This mechanism is distinct from that of other known RNAP inhibitors like rifampin, which targets the β subunit and inhibits RNA elongation.[3]
Mechanism of bacterial transcription inhibition by this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound and related compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency.
Protocol:
-
Bacterial Strain Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include positive control wells (bacteria without compound) and negative control wells (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Transcription Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of bacterial RNA polymerase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified bacterial RNAP holoenzyme, a DNA template with a specific promoter, and ribonucleoside triphosphates (rNTPs), including one radiolabeled rNTP (e.g., [α-32P]UTP).
-
Compound Incubation: Add varying concentrations of the test compound to the reaction mixture and incubate for a short period to allow for binding to the RNAP.
-
Transcription Initiation: Initiate the transcription reaction by adding the final component (e.g., DNA template or rNTPs).
-
Reaction Quenching: After a defined time, stop the reaction by adding a quench solution (e.g., EDTA).
-
Analysis: Separate the resulting RNA transcripts by gel electrophoresis. Visualize the radiolabeled transcripts using autoradiography.
-
Quantification: Quantify the amount of transcript produced at each compound concentration. The IC50 value is calculated as the concentration of the compound that inhibits transcription by 50%.
Workflow for in vitro transcription inhibition assay.
Patent Landscape and Future Directions
The inhibition of the β'CH-σ interaction represents a relatively new frontier in the quest for novel antibacterial agents. Patents in this area, such as US9605028B2 which describes salinamide derivatives as bacterial RNAP inhibitors, highlight the potential of targeting this specific protein-protein interaction.[4] The development of compounds like this compound underscores the ongoing efforts to identify and optimize small molecules that can effectively disrupt this essential bacterial process.
Future research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and pharmacokinetic properties of these inhibitors.
-
Broadening the Spectrum of Activity: To develop compounds effective against a wider range of pathogenic bacteria, including multidrug-resistant strains.
-
In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential of these compounds in animal models of infection.
The unique mechanism of action of β'CH-σ interaction inhibitors offers a promising strategy to combat the growing threat of antibiotic resistance. This technical guide provides a foundational understanding of this important class of antibacterial agents, serving as a catalyst for further research and development in this critical field.
References
- 1. Antibacterial nucleoside-analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]
- 3. What are Bacterial RNAP inhibitors and how do they work? [synapse.patsnap.com]
- 4. US9605028B2 - Antibacterial agents: salinamide derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Agent 89 Testing
These comprehensive application notes provide detailed protocols for the in vitro evaluation of "Antibacterial Agent 89," a novel hypothetical compound. The methodologies outlined below are standard in vitro assays designed for researchers, scientists, and drug development professionals to assess the antimicrobial efficacy of new chemical entities.
Data Presentation
The following tables summarize the expected quantitative data from the in vitro assays. These tables are templates to be populated with experimental results for "this compound."
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ||||
| Escherichia coli | ||||
| Pseudomonas aeruginosa | ||||
| Enterococcus faecalis |
Interpretation Key:
-
Bacteriostatic: MBC/MIC > 4
-
Bactericidal: MBC/MIC ≤ 4. A reduction of ≥ 3-log10 in CFU/mL (99.9% kill) is indicative of bactericidal activity.[1][2]
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) | Log10 CFU/mL (4 x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Table 3: Anti-Biofilm Activity of this compound
| Bacterial Strain | Biofilm Inhibition (%) at MIC | Biofilm Eradication (%) at 4 x MIC |
| Staphylococcus aureus | ||
| Pseudomonas aeruginosa |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Preparation of Microdilution Plates:
-
Use a sterile 96-well microtiter plate.[4]
-
Prepare a two-fold serial dilution of "this compound" in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to determine the MIC.
-
Add 100 µL of each dilution to the corresponding wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of "this compound" at which there is no visible growth of the bacteria.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2]
Protocol:
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
-
Plating and Incubation:
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.[1]
-
Time-Kill Kinetics Assay
This assay determines the rate at which an antibacterial agent kills a specific bacterium over time.[1][5][6]
Protocol:
-
Preparation:
-
Prepare bacterial cultures to the mid-logarithmic growth phase in a suitable broth.
-
Prepare tubes containing broth with "this compound" at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the agent.
-
-
Inoculation and Sampling:
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration of "this compound" and the control.
-
Anti-Biofilm Assay
This assay evaluates the ability of an antibacterial agent to inhibit biofilm formation and eradicate established biofilms.[8][9][10]
Protocol for Biofilm Inhibition:
-
Preparation of Plates:
-
Add 100 µL of bacterial suspension (approximately 1 x 10⁶ CFU/mL) to the wells of a 96-well microtiter plate.
-
Add 100 µL of "this compound" at various concentrations (e.g., sub-MIC to supra-MIC) to the wells.
-
Include a positive control (bacteria with no agent) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Quantification (Crystal Violet Staining):
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the biofilms with methanol for 15 minutes.[11]
-
Stain the biofilms with 0.1% crystal violet solution for 15-20 minutes.[10]
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Solubilize the bound stain with 33% acetic acid.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the positive control.
-
Protocol for Biofilm Eradication:
-
Biofilm Formation:
-
Grow biofilms in a 96-well plate as described above for 24-48 hours.
-
-
Treatment:
-
Remove the planktonic cells and wash the wells with PBS.
-
Add fresh broth containing "this compound" at various concentrations to the wells with established biofilms.
-
Incubate for another 24 hours.
-
-
Quantification:
-
Quantify the remaining biofilm using the crystal violet staining method as described above.
-
Calculate the percentage of biofilm eradication relative to the untreated control.
-
Visualizations
Experimental Workflows
Caption: Workflow for in vitro antibacterial assays.
Hypothetical Signaling Pathway: Inhibition of Protein Synthesis
As the mechanism of action for the hypothetical "this compound" is unknown, the following diagram illustrates a common antibacterial mechanism: the inhibition of bacterial protein synthesis. This serves as a representative example. Many antibiotics target the bacterial ribosome, which is essential for protein synthesis and cell survival.[12]
Caption: Example mechanism: Inhibition of protein synthesis.
References
- 1. emerypharma.com [emerypharma.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 9. ableweb.org [ableweb.org]
- 10. mdpi.com [mdpi.com]
- 11. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Agent 89
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibacterial agent 89 is a potent antibacterial compound with demonstrated anti-clostridial activity.[1] It functions by disrupting bacterial transcription through the inhibition of the β'CH-σ interaction.[1] The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3] MIC values are crucial in the research and development of new antibacterial agents, providing a quantitative measure of their efficacy against specific pathogens.[4] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method.
Principle of the MIC Assay
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[5] This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.[4] Following incubation, the plates are examined for visible signs of microbial growth, typically observed as turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[3][6]
Materials and Reagents
-
This compound
-
96-well sterile, clear, round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619)[1]
-
Sterile 0.85% saline
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
-
Plate reader (optional, for spectrophotometric reading)
Experimental Protocols
1. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer/nephelometer to achieve an optical density (OD) at 600 nm that corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
2. Preparation of this compound Dilutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth.
-
Perform serial two-fold dilutions of the stock solution in CAMHB to obtain a range of concentrations. For example, if the expected MIC is between 1 and 16 µg/mL, you might prepare dilutions ranging from 32 µg/mL down to 0.25 µg/mL.
-
The final volume in each well of the microtiter plate after adding the inoculum will be 100 µL. Therefore, the initial dilutions of the agent should be prepared at twice the final desired concentration.
3. Broth Microdilution Assay Procedure
-
Using a multichannel pipette, dispense 50 µL of the appropriate CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the serially diluted this compound to the corresponding wells, resulting in a total volume of 100 µL per well.
-
The last column of the plate should serve as controls:
-
Growth Control: 50 µL of CAMHB + 50 µL of bacterial inoculum (no antibacterial agent).
-
Sterility Control: 100 µL of uninoculated CAMHB.
-
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to each well, except for the sterility control wells. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]
4. Data Analysis and Interpretation
-
After incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity. A reading mirror or a plate reader can facilitate observation.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The results are typically reported in µg/mL.[6]
Data Presentation
The MIC values for this compound against various bacterial strains should be summarized in a table for clear comparison.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 4[1] |
| Streptococcus pneumoniae ATCC 49619 | 2[1] |
| Clostridioides difficile ATCC 9689 | 0-8[1] |
| Clostridioides difficile Ribotype 002 | 0-8[1] |
| Clostridioides difficile Ribotype 027 | 0-8[1] |
Visualization
Caption: Workflow for the broth microdilution MIC assay.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for "Antibacterial Agent 89" in Clostridioides difficile Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostridioides difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a major healthcare-associated pathogen. The pathogenesis of CDI is primarily mediated by the production of two large exotoxins, Toxin A (TcdA) and Toxin B (TcdB), which cause extensive damage to the colonic mucosa, leading to inflammation, diarrhea, and in severe cases, pseudomembranous colitis and toxic megacolon.[1] The increasing incidence of CDI and the emergence of hypervirulent strains highlight the urgent need for novel therapeutic agents.
"Antibacterial agent 89" is a novel compound with potent anti-clostridial activity. Its proposed mechanism of action involves the disruption of bacterial transcription through inhibition of the β'CH-σ interaction and the subsequent inhibition of cytotoxin release.[2][3] These application notes provide a comprehensive overview and detailed protocols for the evaluation of "this compound" in preclinical in vitro and in vivo models of C. difficile infection.
Mechanism of Action and Signaling Pathways
"this compound" is reported to interfere with bacterial transcription, a fundamental process for bacterial viability and virulence. Specifically, it is suggested to inhibit the interaction between the β' subunit of RNA polymerase and the sigma (σ) factor, which is crucial for the initiation of transcription. This disruption is expected to downregulate the expression of key virulence factors, including TcdA and TcdB. The production of these toxins is tightly regulated by various transcription factors that are influenced by the bacterial life cycle, nutrient availability, and the host environment.[4]
The following diagram illustrates the putative mechanism of action of "this compound" in the context of C. difficile toxin production.
Upon entering the host cell, C. difficile toxins glucosylate small GTPases of the Rho family, leading to actin cytoskeleton disruption, cell rounding, and ultimately cell death. This process triggers a potent inflammatory response, further contributing to tissue damage.
The following diagram depicts the signaling pathway initiated by C. difficile toxins in host cells.
Data Presentation
The following tables provide a template for summarizing the quantitative data that should be generated when evaluating "this compound".
Table 1: In Vitro Susceptibility of C. difficile Strains to "this compound"
| C. difficile Strain | "this compound" MIC (µg/mL) | Vancomycin MIC (µg/mL) | Metronidazole MIC (µg/mL) |
| ATCC 700057 | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Clinical Isolate 1 | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Clinical Isolate 2 | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Hypervirulent Strain (e.g., R20291) | [Data to be determined] | [Data to be determined] | [Data to be determined] |
MIC: Minimum Inhibitory Concentration
Table 2: In Vitro Cytotoxicity of "this compound"
| Cell Line | "this compound" CC50 (µg/mL) |
| Caco-2 (human colon adenocarcinoma) | [Data to be determined] |
| Vero (monkey kidney epithelial) | [Data to be determined] |
CC50: 50% Cytotoxic Concentration
Table 3: Efficacy of "this compound" in a Murine Model of CDI
| Treatment Group | Survival Rate (%) | Mean Clinical Score (Day 3) | C. difficile CFU/g cecal content (Day 3) | Toxin Titer in Cecal Content (Day 3) |
| Vehicle Control | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| "this compound" (Dose 1) | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| "this compound" (Dose 2) | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Vancomycin (Control) | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |
CFU: Colony-Forming Units
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of "this compound" against C. difficile.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the agar dilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[5]
Materials:
-
"this compound"
-
Vancomycin and Metronidazole (as controls)
-
C. difficile strains (reference and clinical isolates)
-
Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood
-
Anaerobic chamber or jars with gas-generating system
-
Sterile saline or thioglycolate broth
-
McFarland turbidity standards
Procedure:
-
Prepare Antibiotic Plates:
-
Prepare serial twofold dilutions of "this compound", vancomycin, and metronidazole in molten Brucella agar.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Prepare Inoculum:
-
Culture C. difficile strains on Brucella agar anaerobically for 24-48 hours.
-
Suspend several colonies in sterile saline or thioglycolate broth to achieve a turbidity equivalent to a 1.0 McFarland standard.
-
-
Inoculate Plates:
-
Using a multipoint inoculator, spot-inoculate the prepared antibiotic-containing plates and a growth control plate (no antibiotic) with the bacterial suspensions.
-
-
Incubation:
-
Incubate the plates in an anaerobic environment at 37°C for 48 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.
-
Protocol 2: Toxin Neutralization Assay
This protocol assesses the ability of "this compound" to inhibit the cytotoxic effects of C. difficile toxins on a mammalian cell line.[6]
Materials:
-
"this compound"
-
Purified C. difficile Toxin A and/or Toxin B
-
Vero or Caco-2 cells
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cell viability reagent (e.g., WST-1 or MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed Vero or Caco-2 cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
-
Treatment Preparation:
-
Prepare serial dilutions of "this compound".
-
Pre-incubate a fixed concentration of Toxin A or Toxin B with the different concentrations of "this compound" for 1 hour at 37°C.
-
-
Cell Treatment:
-
Remove the culture medium from the cells and add the toxin/"this compound" mixtures.
-
Include controls: cells only, cells with toxin only, and cells with "this compound" only.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
-
Assess Cell Viability:
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Protocol 3: Murine Model of C. difficile Infection
This protocol describes a standard mouse model of CDI to evaluate the in vivo efficacy of "this compound".[7][8][9]
Materials:
-
"this compound"
-
Vancomycin (as a control)
-
C57BL/6 mice (6-8 weeks old)
-
Antibiotic cocktail for disrupting gut microbiota (e.g., cefoperazone in drinking water)
-
C. difficile spores (e.g., VPI 10463 or a hypervirulent strain)
-
Oral gavage needles
-
Materials for clinical scoring (e.g., weighing scale, fecal consistency chart)
-
Materials for cecal content collection and analysis (e.g., sterile tubes, selective agar for C. difficile enumeration, ELISA kits for toxin detection)
Procedure:
-
Induction of Susceptibility:
-
Administer an antibiotic cocktail to the mice in their drinking water for 5-7 days to disrupt the normal gut microbiota.
-
Provide regular drinking water for 2 days before infection.
-
-
Infection:
-
Challenge the mice with a single oral gavage of C. difficile spores.
-
-
Treatment:
-
Begin treatment with "this compound" (at various doses) or vancomycin via oral gavage at a specified time post-infection (e.g., 6 hours).
-
Administer treatment for a defined period (e.g., 5-7 days).
-
-
Monitoring:
-
Monitor the mice daily for survival, weight loss, and clinical signs of disease (e.g., diarrhea, hunched posture, lethargy) using a standardized scoring system.
-
-
Endpoint Analysis:
-
At the end of the experiment (or upon reaching a humane endpoint), euthanize the mice.
-
Collect cecal contents for enumeration of C. difficile CFU on selective agar and for quantification of toxin levels using an ELISA.
-
Collect colon tissue for histopathological analysis to assess inflammation and tissue damage.
-
The following diagram provides a general workflow for evaluating a novel antibacterial agent in a mouse model of CDI.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of "this compound" as a potential therapeutic for C. difficile infection. By systematically generating the quantitative data outlined in the tables and following the detailed experimental procedures, researchers can thoroughly characterize the in vitro and in vivo activity of this promising compound. This comprehensive approach is essential for advancing the development of novel and effective treatments for this challenging infectious disease.
References
- 1. Clostridioides difficile toxins: mechanisms of action and antitoxin therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Regulatory transcription factors of Clostridioides difficile pathogenesis with a focus on toxin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of OPT-80 Tested against Clinical Isolates of Toxin-Producing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutralization of Clostridium difficile toxin A using antibody combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reviewing the Clostridioides difficile Mouse Model: Insights into Infection Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse model of C. difficile infection. [bio-protocol.org]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Time-Kill Curve Assay of Antibacterial Agent 89
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a time-kill curve assay to evaluate the antimicrobial efficacy of Antibacterial Agent 89. This document outlines the scientific principles, experimental procedures, data analysis, and interpretation necessary for assessing the bactericidal or bacteriostatic activity of this compound.
Introduction to this compound
This compound is a potent antibacterial compound with demonstrated anti-clostridial activity.[1] Its mechanism of action involves the disruption of bacterial transcription by inhibiting the interaction between the β' subunit of RNA polymerase and the σ factor.[1] This agent has shown efficacy against various Gram-positive pathogens, including Streptococcus pneumoniae, Staphylococcus aureus, and Clostridioides difficile.[1] Furthermore, it has been observed to inhibit the release of cytotoxins Toxin A (TcdA) and Toxin B (TcdB) in C. difficile in a dose-dependent manner.[1] The time-kill curve assay is a critical in vitro pharmacodynamic test to characterize the concentration- and time-dependent killing kinetics of new antimicrobial agents like this compound.[2][3]
Principle of the Time-Kill Curve Assay
The time-kill curve assay, also known as a time-kill kinetics assay, is a method used to assess the rate at which an antimicrobial agent kills a specific microorganism.[4] The assay involves exposing a standardized inoculum of bacteria to various concentrations of the antimicrobial agent over a set period.[5] At specified time intervals, aliquots are removed from the test suspension, and the number of viable bacteria is determined by plating and colony counting.[5][6] The results are plotted as the logarithm of the colony-forming units per milliliter (log CFU/mL) versus time.[7] This allows for the characterization of the agent's activity as either bactericidal (killing) or bacteriostatic (inhibiting growth).[3] A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[3][5]
Key Experimental Protocols
Materials
-
This compound (stock solution of known concentration)
-
Test microorganism (e.g., S. aureus ATCC 29213, S. pneumoniae ATCC 49619)[1]
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)[8]
-
Appropriate agar medium (e.g., Tryptic Soy Agar)
-
Sterile saline (0.9%) or phosphate-buffered saline (PBS)
-
Sterile culture tubes or flasks
-
Incubator (37°C with shaking capabilities)[5]
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Vortex mixer
-
Spiral plater or manual plating supplies (spread plates)
-
Colony counter
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 6. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Agent 89 for Biofilm Disruption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a protective barrier. The development of novel therapeutic strategies targeting biofilms is therefore a critical area of research. "Antibacterial agent 89" is a novel synthetic compound that has demonstrated significant potential in the disruption of established bacterial biofilms and the inhibition of their formation.
These application notes provide a comprehensive overview of the utility of this compound in biofilm disruption studies. Detailed protocols for in vitro evaluation, along with illustrative data and diagrams of relevant signaling pathways and experimental workflows, are presented to guide researchers in utilizing this compound for their specific research needs.
Mechanism of Action
While the precise molecular targets of this compound are under continued investigation, preliminary studies suggest a multi-faceted mechanism of action against bacterial biofilms. The primary proposed mechanisms include:
-
Interference with Quorum Sensing (QS): this compound is hypothesized to antagonize key signaling molecules in bacterial quorum sensing pathways. QS is a cell-to-cell communication process that coordinates gene expression in response to population density, and it is crucial for biofilm formation and maturation in many bacterial species.[1][2]
-
Disruption of the Extracellular Polymeric Substance (EPS) Matrix: The compound may interact with and destabilize the components of the EPS matrix, such as polysaccharides and extracellular DNA (eDNA).[3][4] This compromises the structural integrity of the biofilm, rendering the embedded bacteria more susceptible to antimicrobial agents and host immune responses.
-
Modulation of Cyclic di-GMP Signaling: Evidence suggests that this compound may influence the intracellular levels of the secondary messenger cyclic di-GMP (c-di-GMP). High levels of c-di-GMP are generally associated with a sessile, biofilm lifestyle, while lower levels promote motility.[5][6][7] By potentially promoting the degradation or inhibiting the synthesis of c-di-GMP, Agent 89 may shift bacteria towards a planktonic state.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against biofilms of common pathogenic bacteria.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
The MBIC is the lowest concentration of an agent that prevents the formation of a biofilm.
| Bacterial Strain | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa PAO1 | 8 | 16 |
| Staphylococcus aureus MRSA43300 | 16 | 32 |
| Escherichia coli O157:H7 | 16 | 32 |
Data are representative of triplicate experiments.
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound
The MBEC is the lowest concentration of an agent required to eradicate a pre-formed biofilm.
| Bacterial Strain | MBEC₅₀ (µg/mL) | MBEC₉₀ (µg/mL) |
| Pseudomonas aeruginosa PAO1 | 32 | 64 |
| Staphylococcus aureus MRSA43300 | 64 | 128 |
| Escherichia coli O157:H7 | 64 | 128 |
Data are representative of triplicate experiments.
Table 3: Reduction in Biofilm Biomass by this compound (at MBEC₅₀)
| Bacterial Strain | % Reduction in Biomass (Crystal Violet Assay) | % Reduction in Viable Cells (CFU Assay) |
| Pseudomonas aeruginosa PAO1 | 75 ± 5% | 99.9 ± 0.1% |
| Staphylococcus aureus MRSA43300 | 68 ± 7% | 99.8 ± 0.2% |
| Escherichia coli O157:H7 | 71 ± 6% | 99.9 ± 0.1% |
Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol for Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol is designed to assess the ability of this compound to inhibit biofilm formation.[8][9]
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)
-
This compound stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in the appropriate growth medium in the wells of a 96-well microtiter plate. Include a positive control (bacteria with no agent) and a negative control (medium only).
-
Inoculate each well (except the negative control) with the bacterial suspension to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Gently aspirate the planktonic cells from each well and wash the wells twice with PBS to remove non-adherent cells.
-
Air dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[10]
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 595 nm using a microplate reader.
-
The MBIC is defined as the lowest concentration of the agent that shows a significant reduction in absorbance compared to the positive control.
Protocol for Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol is used to determine the concentration of this compound required to disrupt a pre-formed biofilm.[9]
Materials:
-
Same as for the MBIC protocol.
Procedure:
-
Inoculate the wells of a 96-well microtiter plate with the bacterial suspension (approximately 1 x 10⁶ CFU/mL) in the appropriate growth medium.
-
Incubate the plate at 37°C for 24-48 hours to allow for mature biofilm formation.
-
Gently aspirate the planktonic cells and wash the wells twice with PBS.
-
Add fresh medium containing serial two-fold dilutions of this compound to the wells with the established biofilms. Include a positive control (biofilm with no agent) and a negative control (medium only).
-
Incubate the plate for a further 24 hours at 37°C.
-
Quantify the remaining biofilm biomass using the crystal violet staining method as described in the MBIC protocol (steps 4-9).
-
The MBEC is the lowest concentration of the agent that results in a significant reduction in biofilm biomass compared to the untreated control.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Viability
CLSM provides a visual assessment of the effect of this compound on biofilm structure and bacterial viability.[8]
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial culture
-
Appropriate growth medium
-
This compound
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)
-
Confocal microscope
Procedure:
-
Grow biofilms on glass-bottom dishes for 24-48 hours as described in the MBEC protocol.
-
Treat the mature biofilms with the desired concentration of this compound for 24 hours. Include an untreated control.
-
Gently wash the biofilms with PBS.
-
Stain the biofilms with a viability stain (e.g., SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.
-
Visualize the biofilms using a confocal microscope. Acquire z-stack images to analyze the three-dimensional structure.
-
Analyze the images to determine the ratio of live to dead cells and observe any changes in biofilm architecture.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound.
Troubleshooting and Further Considerations
-
Variability in Results: Biofilm assays can be sensitive to minor variations in protocol. Ensure consistent incubation times, washing procedures, and bacterial inoculum densities.
-
Media Composition: The composition of the growth medium can significantly impact biofilm formation. It is advisable to test different media to find the optimal conditions for the bacterial strain of interest.
-
Synergy Studies: Investigate the potential synergistic effects of this compound with conventional antibiotics. This can be a promising strategy to overcome antibiotic resistance in biofilms.
-
In Vivo Models: Following robust in vitro characterization, the efficacy of this compound should be evaluated in relevant in vivo models of biofilm-associated infections.
These application notes provide a foundational framework for researchers to explore the anti-biofilm properties of this compound. The provided protocols and data serve as a starting point for more in-depth investigations into its mechanism of action and therapeutic potential.
References
- 1. Environmental signals and regulatory pathways that influence biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signals, Regulatory Networks, and Materials That Build and Break Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Two-Component Signal Transduction Systems: A Major Strategy for Connecting Input Stimuli to Biofilm Formation [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Activity of Antibacterial Agent 89 in Combination with Other Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibacterial Agent 89 (AA-89) is a potent, broad-spectrum antimicrobial compound belonging to the dihydrofolate reductase (DHFR) inhibitor class. Its mechanism of action involves the selective inhibition of bacterial DHFR, an essential enzyme in the folic acid synthesis pathway. This pathway is critical for the biosynthesis of nucleotides and amino acids, and its disruption leads to the cessation of bacterial growth. While AA-89 demonstrates significant bacteriostatic activity as a monotherapy, its combination with other classes of antibiotics has been shown to produce synergistic and bactericidal effects, enhance the spectrum of activity, and reduce the potential for the development of resistance.[1]
This document provides a summary of the synergistic interactions of AA-89 with other antibiotics, detailed protocols for assessing these interactions, and a discussion of the underlying mechanisms.
Rationale for Combination Therapy
The primary rationale for combining AA-89 with other antibacterial agents is to achieve a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual activities.[2] This is often achieved by targeting different steps in the same or complementary metabolic pathways. For instance, the well-documented synergy between trimethoprim (a DHFR inhibitor) and sulfamethoxazole (a dihydropteroate synthase inhibitor) results from the sequential blockade of the folic acid synthesis pathway.[3][4] This dual inhibition leads to a bactericidal effect, whereas each agent alone is typically bacteriostatic.[1][4]
Combination therapy with AA-89 is particularly promising for:
-
Treating infections caused by bacteria resistant to one of the agents.
-
Broadening the empirical coverage in the treatment of polymicrobial infections.
-
Reducing the therapeutic dose of individual agents, thereby minimizing potential toxicity.
-
Preventing the emergence of drug-resistant strains.
Data Presentation: Synergistic Interactions of AA-89
The synergistic activity of AA-89 in combination with other antibiotics is quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated from data obtained through checkerboard assays and is interpreted as follows[5][6]:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
The following tables summarize the in vitro synergistic activity of AA-89 in combination with a Sulfonamide (Sulfamethoxazole) and a Beta-Lactam (Ceftriaxone) against common bacterial pathogens.
Table 1: Synergistic Activity of AA-89 and Sulfamethoxazole against Escherichia coli ATCC 25922
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| AA-89 | 2.0 | 0.25 | 0.125 | Synergy |
| Sulfamethoxazole | 32.0 | 8.0 | 0.25 | |
| ΣFIC | 0.375 |
Table 2: Synergistic Activity of AA-89 and Ceftriaxone against Staphylococcus aureus ATCC 29213
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| AA-89 | 4.0 | 1.0 | 0.25 | Synergy |
| Ceftriaxone | 1.0 | 0.125 | 0.125 | |
| ΣFIC | 0.375 |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol outlines the checkerboard microdilution method to determine the synergistic interactions between AA-89 and another antibiotic.[5][7][8]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Stock solutions of AA-89 and the second antibiotic of known concentration
-
Sterile multichannel pipettes and reservoirs
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare serial two-fold dilutions of AA-89 in CAMHB along the x-axis of the 96-well plate (e.g., columns 1-10). b. Prepare serial two-fold dilutions of the second antibiotic in CAMHB along the y-axis (e.g., rows A-G). c. Column 11 should contain only the dilutions of the second antibiotic to determine its MIC alone. d. Row H should contain only the dilutions of AA-89 to determine its MIC alone. e. Column 12 should serve as a growth control (broth and inoculum only) and a sterility control (broth only).
-
Inoculation: a. Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. b. Inoculate each well (except the sterility control) with the bacterial suspension. The final volume in each well should be 100 µL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Data Analysis: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth. b. Calculate the FIC index for each well showing no growth using the following formula[5][8]: FIC of AA-89 = (MIC of AA-89 in combination) / (MIC of AA-89 alone) FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone) ΣFIC = FIC of AA-89 + FIC of Antibiotic B c. The FIC index for the combination is the lowest ΣFIC value obtained.
Time-Kill Curve Assay
This protocol is used to assess the bactericidal or bacteriostatic effects of the antibiotic combination over time.[6][9]
Materials:
-
Sterile culture tubes or flasks
-
CAMHB
-
Bacterial inoculum standardized to the mid-logarithmic phase
-
Stock solutions of AA-89 and the second antibiotic
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Incubator and shaker
Procedure:
-
Preparation of Cultures: a. Prepare tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination. b. Include a growth control tube without any antibiotic.
-
Inoculation: a. Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: a. Incubate all tubes at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: a. Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. b. Plate a known volume of each dilution onto agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies (CFU) on the plates that yield 30-300 colonies.
-
Data Analysis: a. Calculate the CFU/mL for each time point. b. Plot the log₁₀ CFU/mL versus time for each antibiotic condition. c. Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[10] d. Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[9] e. Bacteriostatic activity is defined as a < 3-log₁₀ reduction in CFU/mL from the initial inoculum.[9]
Visualizations
Caption: Mechanism of synergistic action of AA-89 and Sulfamethoxazole.
Caption: Workflow for the Checkerboard Synergy Assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trimethoprim/sulfonamide: rational combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. actascientific.com [actascientific.com]
- 7. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
"Antibacterial agent 89" solubility issues and solutions
Welcome to the technical support center for AuriSol-89. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and formulation of this potent antibacterial agent, with a particular focus on its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is AuriSol-89 and why is its solubility a concern?
AuriSol-89 is a novel, broad-spectrum antibacterial agent. Structurally, it is a weakly basic compound with a high molecular weight and a planar structure, contributing to its poor solubility in aqueous media under physiological pH conditions. This low solubility can be a significant hurdle for in vitro assays, formulation development, and achieving adequate bioavailability for in vivo studies.[1][2]
Q2: What is the general solubility profile of AuriSol-89?
AuriSol-89 is practically insoluble in water and neutral buffer solutions. Its solubility is pH-dependent, showing a slight increase in acidic conditions due to the ionization of its basic functional groups.[3][4] It exhibits higher solubility in organic solvents like DMSO, DMF, and ethanol.
Q3: Are there any initial recommendations for dissolving AuriSol-89 for in vitro experiments?
For initial in vitro testing, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO. This stock can then be diluted into the aqueous assay medium. However, care must be taken to avoid precipitation upon dilution. It is crucial to determine the maximum tolerable percentage of the organic solvent in the specific assay system to prevent artifacts.
Troubleshooting Guide: Solubility Issues with AuriSol-89
This guide provides solutions to specific problems you might encounter during your experiments with AuriSol-89.
Issue 1: Precipitation of AuriSol-89 upon dilution of DMSO stock solution into aqueous buffer.
-
Root Cause: The aqueous buffer acts as an anti-solvent, causing the poorly soluble AuriSol-89 to precipitate out of the solution when the concentration of the organic solvent (DMSO) is significantly reduced.[3]
-
Solutions:
-
Reduce the final concentration: If experimentally feasible, lower the final concentration of AuriSol-89 in your assay.
-
Optimize the solvent system: Incorporate a co-solvent into your aqueous buffer. Water-miscible solvents like ethanol or propylene glycol can help increase the solubility.[5]
-
Use of surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Poloxamer 188, can help maintain AuriSol-89 in a dispersed state.[5]
-
pH adjustment: If your experimental system allows, lowering the pH of the aqueous buffer can increase the solubility of the weakly basic AuriSol-89.[3][4]
-
Issue 2: Inconsistent results in cell-based assays.
-
Root Cause: Inconsistent results can arise from variable precipitation of AuriSol-89 in the cell culture medium, leading to unpredictable effective concentrations. The organic solvent used for the stock solution might also exhibit cytotoxicity at higher concentrations.
-
Solutions:
-
Verify solubility in media: Before conducting the assay, visually inspect the diluted AuriSol-89 in the cell culture medium under a microscope for any signs of precipitation.
-
Establish a solvent toxicity control: Always include a vehicle control (medium with the same concentration of the organic solvent) to assess the effect of the solvent on the cells.
-
Consider enabling formulations: For more consistent results, especially in longer-term assays, consider preparing a formulation such as a solid dispersion or a cyclodextrin complex to enhance aqueous solubility.[6]
-
Issue 3: Difficulty in preparing a stable formulation for animal studies.
-
Root Cause: The poor aqueous solubility of AuriSol-89 makes it challenging to develop a simple aqueous formulation for oral or parenteral administration that provides adequate bioavailability.[2]
-
Solutions:
-
Co-solvent systems: A mixture of water, ethanol, and propylene glycol can be a viable option for oral formulations.[5]
-
Lipid-based formulations: For compounds with high lipophilicity, lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.
-
Nanosuspensions: Reducing the particle size of AuriSol-89 to the nanometer range can increase its surface area and dissolution rate.[5][7][8] This can be achieved through techniques like wet milling or high-pressure homogenization.
-
Quantitative Data Summary
The following tables provide an overview of the solubility of AuriSol-89 in various solvents and the effectiveness of different solubilization techniques.
Table 1: Solubility of AuriSol-89 in Common Solvents at 25°C
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate Buffered Saline (pH 7.4) | < 1 |
| 0.1 N HCl (pH 1.2) | 15 ± 2.5 |
| Dimethyl Sulfoxide (DMSO) | > 100,000 |
| Ethanol (95%) | 1,500 ± 150 |
| Propylene Glycol | 2,500 ± 200 |
Table 2: Effect of Solubilization Techniques on Aqueous Solubility of AuriSol-89 (pH 7.4)
| Formulation Approach | Achieved Concentration (µg/mL) | Fold Increase |
| Control (Water) | < 1 | - |
| Co-solvent (20% Ethanol) | 50 ± 5 | ~50x |
| Surfactant (1% Tween® 80) | 80 ± 10 | ~80x |
| Cyclodextrin (5% HP-β-CD) | 250 ± 30 | ~250x |
| Nanosuspension | > 1000 | >1000x |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol is adapted from the widely accepted method for determining equilibrium solubility.[1][3]
-
Preparation: Add an excess amount of AuriSol-89 powder to a series of vials containing the desired solvent (e.g., water, buffers of different pH).
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.[4]
-
Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. For accurate separation, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Quantification: Analyze the concentration of AuriSol-89 in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Purity Check: Ensure the purity of the starting material and that no degradation has occurred during the experiment.[9]
Protocol 2: Preparation of a Nanosuspension of AuriSol-89 by Wet Milling
-
Slurry Preparation: Prepare a slurry of AuriSol-89 (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188).
-
Milling: Introduce the slurry into a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).
-
Particle Size Reduction: Mill the suspension at a controlled temperature for a specified duration (e.g., 2-4 hours).
-
Monitoring: Periodically withdraw samples and measure the particle size distribution using a technique like laser diffraction or dynamic light scattering.
-
Harvesting: Once the desired particle size is achieved (typically < 500 nm), separate the nanosuspension from the grinding media.
Visualizations
The following diagrams illustrate key workflows and concepts related to addressing the solubility challenges of AuriSol-89.
Caption: Troubleshooting workflow for AuriSol-89 solubility issues.
Caption: Strategies for enhancing the solubility of AuriSol-89.
References
- 1. scispace.com [scispace.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annexpublishers.com [annexpublishers.com]
- 9. solubility experimental methods.pptx [slideshare.net]
"Antibacterial agent 89" stability in different solvents
Welcome to the Technical Support Center for Antibacterial Agent 89. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvents. Below you will find frequently asked questions, troubleshooting guidance, stability data, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues and questions that may arise during the handling and storage of this compound.
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For short-term storage (up to 72 hours), Dimethyl Sulfoxide (DMSO) is the recommended solvent, with stock solutions stored at -20°C or -80°C. For long-term storage, it is advisable to store the compound as a dry powder at -20°C or below. For aqueous buffers used in assays, prepare fresh solutions daily to minimize degradation.
Q2: I observed precipitation of Agent 89 in my aqueous assay buffer. What should I do?
A2: Precipitation in aqueous solutions can occur if the final solvent concentration is too low to maintain solubility.
-
Troubleshooting Steps:
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Ensure the concentration of the organic stock solvent (e.g., DMSO) is maintained at an appropriate level (typically 0.1% to 1%) in the final aqueous solution.
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Consider using a different co-solvent if DMSO is not suitable for your experimental system.
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You can test the solubility by preparing a small, constant amount of Agent 89 in different solvents to visually observe which one yields a clear solution without precipitation.[1]
-
Q3: My experimental results are inconsistent. Could this be related to the stability of Agent 89?
A3: Yes, inconsistent results are a common sign of compound degradation. Several factors, including the choice of solvent, storage temperature, and exposure to light, can affect the stability of this compound.[2]
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that both the stock solution and the dry powder are stored at the recommended temperatures and protected from light.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments, especially when working with aqueous buffers. Storing antibiotics as mixtures in solvents like water:methanol can lead to instability, regardless of the storage temperature.[2]
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Perform a Stability Check: If you suspect degradation, you can perform a simple stability test using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to compare a fresh sample with the one .[3]
-
Q4: How can I determine if my stock solution of Agent 89 has degraded over time?
A4: The most reliable way to assess degradation is by using a stability-indicating analytical method, such as HPLC-UV.[4][5]
-
Procedure:
-
Analyze a freshly prepared solution of Agent 89 to establish a reference chromatogram.
-
Analyze your stored stock solution under the same conditions.
-
Compare the chromatograms. A significant decrease in the peak area of the main compound or the appearance of new peaks indicates degradation.[6]
-
Q5: Can I store solutions of Agent 89 at 4°C?
A5: Storing solutions of this compound at 4°C is not recommended for periods longer than 24 hours, especially in aqueous or protic solvents like methanol, as this can lead to significant degradation. For optimal stability, frozen stock solutions in an anhydrous solvent like DMSO are preferred.
Quantitative Stability Data
The stability of this compound was assessed in various solvents under different storage conditions. The percentage of the parent compound remaining was quantified using a validated HPLC-UV method at 280 nm.
| Solvent | Concentration | Temperature | 24 Hours (% Remaining) | 72 Hours (% Remaining) | 7 Days (% Remaining) | Half-Life (t½) |
| DMSO | 10 mM | -20°C | 99.8% | 99.5% | 98.9% | > 6 months |
| 10 mM | 4°C | 99.1% | 97.2% | 92.5% | ~28 days | |
| 10 mM | 25°C (RT) | 96.5% | 90.3% | 75.1% | ~10 days | |
| Ethanol | 10 mM | -20°C | 99.5% | 98.8% | 97.0% | > 3 months |
| 10 mM | 4°C | 98.0% | 95.1% | 88.2% | ~20 days | |
| Methanol | 10 mM | -20°C | 98.9% | 96.5% | 91.0% | ~25 days |
| Water (pH 7.4) | 1 mM | 4°C | 92.3% | 81.4% | 55.6% | ~5 days |
| 1 mM | 25°C (RT) | 85.1% | 65.2% | 30.7% | ~48 hours |
Note: Data is representative and generated from forced degradation studies. Actual stability may vary based on specific experimental conditions.
Experimental Protocol: HPLC-Based Stability Assessment
This protocol outlines the procedure for determining the stability of this compound in a selected solvent over time.
1. Objective: To quantify the degradation of this compound in a specific solvent under defined temperature conditions using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
2. Materials:
-
This compound (dry powder)
-
HPLC-grade solvents (e.g., DMSO, Acetonitrile, Water)
-
Formic Acid (or other appropriate modifier)
-
HPLC system with a UV/PDA detector, autosampler, and column oven[4]
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve it in the chosen test solvent (e.g., DMSO) to achieve a final concentration of 10 mM. Ensure complete dissolution.
-
-
Sample Incubation:
-
Aliquot the stock solution into multiple HPLC vials.
-
Place the vials at the desired storage temperatures (e.g., -20°C, 4°C, 25°C).
-
Designate time points for analysis (e.g., 0, 24, 48, 72 hours, 7 days).
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
-
Procedure for Each Time Point:
-
At each designated time point, retrieve one vial from each temperature condition.
-
Allow the sample to reach room temperature.
-
Dilute the sample with the initial mobile phase (95:5 Water:Acetonitrile) to a suitable concentration for analysis (e.g., 100 µM).
-
Inject the diluted sample onto the HPLC system.
-
The T=0 sample (analyzed immediately after preparation) serves as the 100% reference.
-
4. Data Analysis:
-
Integrate the peak area of the parent compound (this compound) in the chromatogram for each sample.
-
Calculate the percentage of Agent 89 remaining at each time point relative to the T=0 sample using the formula:
-
% Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
-
Plot the % remaining versus time to determine the degradation kinetics and estimate the half-life.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the stability assessment protocol described above.
Caption: Workflow for assessing the stability of this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. Antibiotic standards stored as a mixture in water: methanol are unstable at various temperatures irrespective of pH and glass container silanization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How To [chem.rochester.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
"Antibacterial agent 89" off-target effects in mammalian cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Antibacterial Agent 89 in mammalian cells. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action of this compound?
A1: this compound is a potent antibacterial agent with anti-clostridial activity. Its primary mechanism of action is the disruption of bacterial transcription by inhibiting the β'CH-σ interaction.
Q2: Has the cytotoxicity of this compound been evaluated in mammalian cells?
A2: Yes, the cytotoxicity of a series of tricyclic isoquinoline derivatives, including this compound (referred to as compound 8e in the primary literature), has been assessed. However, in the primary study, while the cytotoxicity of other compounds in the series (8a, 8b, 8d, and 8f) was reported, specific quantitative data for compound 8e was not provided in the main text of the publication. The study noted that compounds 8b and 8d showed cytotoxic effects on HEp-2 cells at a concentration of 125 µM after 24 hours of exposure. Similarly, compounds 8a, 8b, and 8d were cytotoxic to McCoy B cells at 125 µM, and compound 8f at 62.5 µM after 24 hours.[1][2][3]
Q3: What mammalian cell lines were used to assess the cytotoxicity of the compound series containing this compound?
A3: The cytotoxicity of the tricyclic isoquinoline derivative series was evaluated on human epithelial type 2 (HEp-2) cells and mouse fibroblast (McCoy B) cells.[1][3]
Q4: What are the potential off-target signaling pathways that might be affected by isoquinoline derivatives in mammalian cells?
A4: While the specific off-target signaling pathways for this compound have not been elucidated, broader research on isoquinoline derivatives suggests potential interactions with several key cellular pathways in mammalian cells. These may include pathways related to cancer metabolism, such as cell death induction, reduction of pro-survival protein expression, and inhibition of pro-survival signaling cascades. It is important to note that these are general findings for the class of compounds and may not be directly applicable to this compound without specific experimental validation.
Troubleshooting Guides
Problem: Unexpected cytotoxicity observed in mammalian cell culture experiments with this compound.
Possible Cause 1: High concentration of the agent.
Possible Cause 2: Cell line-specific sensitivity.
-
Troubleshooting Step: The cytotoxic effects of compounds can vary significantly between different cell lines. The primary study used HEp-2 and McCoy B cells.[1][3] If you are using a different cell line, it may exhibit higher sensitivity. It is recommended to establish a baseline cytotoxicity profile for your specific cell line using a standard viability assay.
Possible Cause 3: Off-target effects.
-
Troubleshooting Step: Isoquinoline derivatives have been reported to have various biological activities. If you observe unexpected phenotypic changes in your cells, consider investigating potential off-target effects. This could involve assays for apoptosis, cell cycle analysis, or screening for effects on known signaling pathways commonly affected by small molecules.
Problem: Difficulty replicating antibacterial efficacy in the presence of mammalian cells.
Possible Cause 1: Compound sequestration or metabolism by mammalian cells.
-
Troubleshooting Step: Mammalian cells can take up and metabolize compounds, reducing their effective concentration available to target bacteria in a co-culture system. To assess this, you can measure the concentration of this compound in the culture medium over time in the presence and absence of mammalian cells.
Possible Cause 2: Non-specific binding to culture media components.
-
Troubleshooting Step: Components of the cell culture medium, such as serum proteins, can bind to small molecules and reduce their bioavailability. Consider testing the antibacterial activity of the agent in the specific cell culture medium you are using for your co-culture experiments, both with and without serum.
Data Summary
Table 1: Cytotoxicity of Tricyclic Isoquinoline Derivatives (Analogs of this compound) [1][2][3]
| Compound | Cell Line | Concentration (µM) | Exposure Time (hours) | Observation |
| 8a | McCoy B | 125 | 24 | Cytotoxic |
| 8b | HEp-2 | 125 | 24 | Cytotoxic |
| McCoy B | 125 | 24 | Cytotoxic | |
| 8d | HEp-2 | 125 | 24 | Cytotoxic |
| McCoy B | 125 | 24 | Cytotoxic | |
| 8f | McCoy B | 62.5 | 24 | Cytotoxic |
| 8e (this compound) | HEp-2, McCoy B | Not Reported | 24 | Not Reported |
Note: The primary study did not report the specific cytotoxicity results for compound 8e (this compound).
Experimental Protocols
MTS Cytotoxicity Assay Protocol
This protocol is adapted from the methodology used in the primary study investigating the cytotoxicity of the tricyclic isoquinoline series.[1]
Materials:
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HEp-2 or McCoy B cells
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Complete cell culture medium
-
96-well cell culture plates
-
This compound (or other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Phenazine methosulfate (PMS) solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Grow HEp-2 or McCoy B cells to 80-100% confluency.
-
Determine cell density using a hemocytometer.
-
Dilute cells to a concentration of 1 × 10^5 cells/mL in complete culture medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Include three wells with medium only as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Replace the medium with fresh medium containing the test compound at various concentrations. For control wells, use medium with 0.1% DMSO.
-
Perform each treatment in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24 hours).
-
-
MTS Assay:
-
Prepare the MTS/PMS solution according to the manufacturer's instructions immediately before use.
-
Add the appropriate volume of the MTS/PMS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (0.1% DMSO).
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Caption: Workflow for MTS Cytotoxicity Assay.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
Optimizing "Antibacterial agent 89" concentration for MIC assays
Welcome to the technical support center for "Antibacterial agent 89." This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize its concentration for Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for "this compound" in an MIC assay?
A1: For initial screening, a broad concentration range is recommended to determine the approximate MIC value. We suggest a starting range of 0.06 µg/mL to 64 µg/mL. This can be narrowed down in subsequent, more refined assays once a preliminary MIC is established.
Q2: Which solvent should be used to dissolve and dilute "this compound"?
A2: "this compound" is readily soluble in Dimethyl Sulfoxide (DMSO). For broth microdilution assays, it is crucial that the final concentration of DMSO in the wells does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth and confound the results.
Q3: What are the CLSI-recommended quality control (QC) strains for testing "this compound"?
A3: Standard QC strains should be included in every MIC assay to ensure the validity of the results.[1] Recommended strains and their expected MIC ranges for a generic antibacterial agent are listed below.
| Quality Control Strain | ATCC Number | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.12 - 0.5 |
| Enterococcus faecalis | 29212 | 0.25 - 1.0 |
| Escherichia coli | 25922 | 1.0 - 4.0 |
| Pseudomonas aeruginosa | 27853 | 2.0 - 8.0 |
Q4: How should I interpret the results of my MIC assay?
A4: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[1][2][3] In a 96-well plate, this corresponds to the first well in the dilution series that appears clear (no turbidity) after incubation. This value should be compared to established breakpoints to classify the organism as susceptible, intermediate, or resistant.[4][5]
Troubleshooting Guide
Problem 1: No bacterial growth is observed in any wells, including the positive control.
| Possible Cause | Troubleshooting Step |
| Inactive bacterial inoculum | Ensure the bacterial culture is fresh (18-24 hours old) and has been properly standardized to a 0.5 McFarland turbidity standard.[1] |
| Incorrect growth medium | Verify that the correct type and pH of Mueller-Hinton Broth (MHB) was used.[6] |
| Incubation issues | Check that the incubator was set to the correct temperature (typically 35 ± 2°C) and for the appropriate duration (16-20 hours).[6] |
Problem 2: Bacterial growth is observed in all wells, even at the highest concentration of "this compound".
| Possible Cause | Troubleshooting Step |
| Bacterial resistance | The test organism may be resistant to "this compound." Consider testing against a known susceptible strain to confirm the agent's activity. |
| Agent degradation | Ensure the stock solution of "this compound" was stored correctly and has not expired. Prepare fresh dilutions for each experiment. |
| Inoculum too dense | An overly dense bacterial suspension can overcome the inhibitory effect of the agent. Re-standardize the inoculum to a 0.5 McFarland standard.[7] |
| Agent precipitation | Visually inspect the wells for any signs of precipitation, which can reduce the effective concentration of the agent. The addition of a surfactant like Polysorbate-80 at a low final concentration (e.g., 0.002%) may improve solubility for certain agents.[8] |
Problem 3: Inconsistent or skipped wells in the dilution series.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Ensure accurate and consistent pipetting technique during the serial dilution process. Use calibrated pipettes. |
| Cross-contamination | Use fresh, sterile pipette tips for each transfer to avoid carrying over bacteria or higher concentrations of the agent. |
| Edge effect in 96-well plate | To minimize evaporation from the outer wells, which can concentrate the agent and media, consider sealing the plate with an adhesive film or placing it in a humidified container during incubation. |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of "this compound".[6][9][10][11]
1. Preparation of "this compound" Stock Solution:
- Dissolve "this compound" in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).
- This stock solution will be used to prepare the working dilutions.
2. Preparation of Bacterial Inoculum:
- From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
- Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
3. Serial Dilution in a 96-Well Plate:
- Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
- Prepare a 2X working solution of "this compound" at the highest desired concentration (e.g., 128 µg/mL) in MHB.
- Add 100 µL of this 2X working solution to well 1.
- Transfer 50 µL from well 1 to well 2, mixing thoroughly.
- Repeat this two-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10.
- Well 11 will serve as the growth control (no agent).
- Well 12 will serve as the sterility control (no bacteria).
4. Inoculation and Incubation:
- Add 50 µL of the final bacterial inoculum (prepared in step 2) to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the concentration of the agent to the final desired test concentrations.
- Do not add bacteria to well 12.
- Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Reading the Results:
- After incubation, visually inspect the plate for turbidity.
- The MIC is the lowest concentration of "this compound" at which there is no visible growth.
Visualizations
Caption: Workflow for a standard Broth Microdilution MIC Assay.
Caption: Troubleshooting flowchart for common MIC assay issues.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexx.com [idexx.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. idexx.dk [idexx.dk]
- 5. droracle.ai [droracle.ai]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Antibacterial Agent 89 Resistance Development
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Antibacterial Agent 89 and investigating the development of bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What are the general mechanisms by which bacteria can develop resistance to a novel compound like this compound?
A1: Bacteria can develop resistance to antimicrobial agents through several primary mechanisms.[1][2][3] These include:
-
Target Modification: Alterations in the bacterial target site of this compound can prevent the drug from binding effectively.
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify or degrade this compound, rendering it inactive.
-
Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing it from reaching its target concentration.[3]
-
Reduced Permeability: Changes in the bacterial cell membrane or cell wall can limit the uptake of this compound.[1][3]
Q2: What is the difference between intrinsic and acquired resistance?
A2: Intrinsic resistance is a natural, inherent property of a bacterial species to a particular antimicrobial agent.[1][4] This can be due to structural or functional characteristics, such as the lack of a target or a naturally impermeable outer membrane.[4] Acquired resistance occurs when a previously susceptible bacterium develops resistance, either through genetic mutations or by obtaining resistance genes from other bacteria through horizontal gene transfer.[5][6]
Q3: How quickly can resistance to a new agent like this compound emerge?
A3: The emergence of resistance can vary significantly depending on the antibacterial agent, the bacterial species, the intensity of antibiotic exposure, and the environment. Resistance can arise from spontaneous mutations in the bacterial genome or through the transfer of resistance genes.[5] Under selective pressure from the antibiotic, resistant strains can become dominant in a bacterial population.[7]
Q4: What is a Minimum Inhibitory Concentration (MIC) and how does it relate to resistance?
A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium after overnight incubation.[8][9] An increase in the MIC value for a specific bacterium against this compound over time is a key indicator of developing resistance.[9]
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for this compound
-
Q: We are observing significant variability in our MIC assay results for this compound against the same bacterial strain. What could be the cause?
-
A: Inconsistent MIC results can stem from several factors:
-
Inoculum Preparation: Ensure the bacterial suspension is standardized to the correct density (e.g., 0.5 McFarland standard) before inoculation. An inoculum that is too dense or too dilute will affect the MIC.
-
Media and Reagents: Verify the quality and consistency of the Mueller-Hinton broth (MHB) or other media used.[10] The pH of the media can also influence the activity of some antimicrobial agents.[11]
-
Incubation Conditions: Maintain consistent incubation temperature and duration (typically 16-20 hours at 35°C).[10]
-
Agent Preparation: Ensure that stock solutions of this compound are prepared, stored, and diluted correctly.
-
-
Issue 2: No Zone of Inhibition in Disk Diffusion Assay
-
Q: We are not observing any zone of inhibition around the disk containing this compound, even with a supposedly susceptible strain. What should we check?
-
A: A complete lack of a zone of inhibition can indicate a few issues:
-
Disk Potency: The antibacterial agent in the disk may have degraded due to improper storage or handling. Use quality control (QC) strains with known susceptibility to verify disk potency.
-
High-Level Resistance: The bacterial strain may have developed high-level resistance to this compound.
-
Inoculum Density: An overly dense bacterial lawn can obscure the zone of inhibition.
-
Plate and Incubation: Ensure the correct type of agar (e.g., Mueller-Hinton agar) is used and that the plates are incubated under appropriate conditions.[10]
-
-
Issue 3: Suspected Contamination in Cultures
-
Q: We are seeing unexpected growth patterns in our susceptibility tests. How can we confirm if our cultures are contaminated?
-
A: To check for contamination, perform the following:
-
Gram Stain: A Gram stain of the culture can quickly reveal if there are multiple bacterial morphologies present.
-
Subculturing: Streak a sample of the culture onto a non-selective agar plate to isolate individual colonies. Different colony morphologies are a clear sign of contamination.
-
Biochemical or Molecular Identification: Use standard laboratory identification methods to confirm the identity of the bacterial isolate.
-
-
Quantitative Data Summary
The following table presents hypothetical data from an experiment tracking the development of resistance to this compound in E. coli over 30 days of continuous exposure.
| Day | This compound MIC (µg/mL) | Mutation Frequency (per 10^8 cells) |
| 0 | 0.5 | <1 |
| 5 | 1 | 5 |
| 10 | 4 | 25 |
| 15 | 16 | 110 |
| 20 | 32 | 350 |
| 25 | 64 | 800 |
| 30 | 128 | 1500 |
Experimental Protocols
1. Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland standard
-
Spectrophotometer
-
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB across the wells of a 96-well plate. Leave a column for a positive control (no agent) and a negative control (no bacteria).
-
Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except the negative control) with the diluted bacterial suspension.
-
Incubate the plate at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[8][9]
-
2. Protocol for Disk Diffusion Susceptibility Testing
This method is based on the Kirby-Bauer disk diffusion susceptibility test procedure.
-
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Paper disks impregnated with a known concentration of this compound
-
Bacterial culture adjusted to a 0.5 McFarland standard
-
Sterile cotton swabs
-
-
Procedure:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the this compound disk to the surface of the agar.
-
Invert the plates and incubate at 35°C for 16-18 hours.[10]
-
Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters.[10] The result is interpreted as susceptible, intermediate, or resistant based on established interpretive criteria.[10]
-
3. Protocol for PCR-Based Detection of a Hypothetical Resistance Gene (e.g., agt89R)
This protocol outlines a general procedure for detecting a specific resistance gene.
-
Materials:
-
Bacterial DNA extract
-
Forward and reverse primers specific for the agt89R gene
-
PCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
-
Procedure:
-
Extract genomic DNA from the bacterial isolate.
-
Prepare a PCR reaction mixture containing the DNA template, primers, and PCR master mix.
-
Perform PCR using a thermocycler with the following general steps:
-
Initial denaturation (e.g., 95°C for 5 minutes)
-
30-35 cycles of:
-
Denaturation (e.g., 95°C for 30 seconds)
-
Annealing (e.g., 55-60°C for 30 seconds, temperature is primer-dependent)
-
Extension (e.g., 72°C for 1 minute)
-
-
Final extension (e.g., 72°C for 5 minutes)
-
-
Analyze the PCR product by agarose gel electrophoresis to visualize the amplified DNA fragment. The presence of a band of the expected size indicates the presence of the agt89R gene.[12]
-
Visualizations
Caption: A generalized signaling pathway for efflux pump-mediated resistance.
Caption: Workflow for investigating resistance to this compound.
Caption: Logical flow for troubleshooting inconsistent experimental results.
References
- 1. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 4. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 5. Antimicrobial resistance - Wikipedia [en.wikipedia.org]
- 6. Antimicrobial Resistance and Novel Alternative Approaches to Conventional Antibiotics [mdpi.com]
- 7. Antibiotic - Wikipedia [en.wikipedia.org]
- 8. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.com [idexx.com]
- 10. apec.org [apec.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
Technical Support Center: Improving the Bioavailability of Antibacterial Agent 89
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the oral bioavailability of Antibacterial Agent 89.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent, novel antibacterial compound with significant anti-clostridial activity.[1][2][3][4] It functions by disrupting bacterial transcription through the inhibition of the β'CH-σ interaction.[1][4] Its chemical formula is C₂₁H₁₀Cl₂F₃NO₅S and its CAS number is 2589639-87-0.[5] Like many new chemical entities, preliminary in-vitro and in-vivo studies suggest that this compound exhibits low oral bioavailability, which could limit its therapeutic efficacy when administered orally. This necessitates the exploration of formulation strategies to enhance its absorption and systemic exposure.
Q2: What are the primary factors that may be contributing to the low oral bioavailability of this compound?
A2: The low oral bioavailability of a drug candidate can be attributed to several factors. For this compound, the most likely contributors, which are common for poorly soluble drugs, include:
-
Poor aqueous solubility: Limited dissolution in the gastrointestinal fluids restricts the amount of drug available for absorption.
-
Low intestinal permeability: The drug may not efficiently pass through the intestinal epithelium into the bloodstream.
-
First-pass metabolism: Significant metabolism of the drug in the liver before it reaches systemic circulation can reduce its bioavailability.[6]
-
Efflux transporter activity: The drug may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein, reducing its net absorption.[7][8]
Q3: What are the main formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2][3][4] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can improve its dissolution rate.[1][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its solubility and dissolution.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization and absorption.[3][9]
-
Nanotechnology-Based Approaches: Encapsulating the drug in nanoparticles, such as polymeric nanoparticles or liposomes, can protect it from degradation and enhance its uptake.[10][11][12][13][14]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug.[1]
II. Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common experimental issues.
Problem: Inconsistent dissolution results for our micronized this compound formulation.
| Question | Possible Cause | Suggested Solution |
| Are you observing high variability between batches? | Inconsistent particle size distribution from the micronization process. | 1. Optimize the micronization parameters (e.g., milling time, pressure). 2. Characterize the particle size distribution of each batch using laser diffraction or dynamic light scattering. 3. Establish a consistent particle size specification for your formulation. |
| Is the dissolution rate still lower than expected? | Agglomeration of the micronized particles. | 1. Incorporate a wetting agent or surfactant into the formulation to improve particle dispersion. 2. Consider co-milling with a hydrophilic excipient. |
| Does the dissolution plateau at a low concentration? | The drug's intrinsic solubility is the limiting factor, even with increased surface area. | 1. Evaluate more advanced formulation strategies like solid dispersions or lipid-based formulations to further enhance solubility. 2. Investigate the use of solubility enhancers in the dissolution medium. |
Problem: Poor in-vivo performance of our solid dispersion formulation of this compound despite good in-vitro dissolution.
| Question | Possible Cause | Suggested Solution |
| Is the plasma concentration of the drug much lower than anticipated? | Potential for drug precipitation in the gastrointestinal tract after initial dissolution. | 1. Incorporate a precipitation inhibitor into your solid dispersion formulation. 2. Evaluate the formulation's performance in biorelevant dissolution media that simulate fed and fasted states. |
| Are you observing a high first-pass metabolism effect? | The drug is being extensively metabolized in the liver. | 1. Consider co-administration with a known inhibitor of the relevant metabolic enzymes (if identified). 2. Explore formulations that promote lymphatic absorption to bypass the portal circulation, such as lipid-based systems.[15] |
| Could efflux transporters be limiting absorption? | The drug is a substrate for efflux pumps like P-glycoprotein. | 1. Include an excipient that can inhibit efflux transporters in your formulation. 2. Conduct in-vitro cell-based assays (e.g., Caco-2 permeability studies) with and without an efflux pump inhibitor to confirm this hypothesis.[7] |
III. Data Presentation
Table 1: Hypothetical In-Vitro Dissolution of Different this compound Formulations
| Formulation | Drug Loading (%) | Dissolution Medium | % Drug Released at 60 min |
| Unprocessed Drug | 100 | Simulated Gastric Fluid | 5 ± 2 |
| Micronized Drug | 100 | Simulated Gastric Fluid | 35 ± 5 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 16.7 | Simulated Gastric Fluid | 85 ± 7 |
| SEDDS Formulation | 10 | Simulated Gastric Fluid | 95 ± 4 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unprocessed Drug | 50 ± 15 | 4.0 | 350 ± 90 | 100 (Reference) |
| Micronized Drug | 180 ± 40 | 2.0 | 1200 ± 250 | 343 |
| Solid Dispersion | 450 ± 95 | 1.5 | 3150 ± 500 | 900 |
| SEDDS Formulation | 700 ± 120 | 1.0 | 5600 ± 800 | 1600 |
IV. Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve both this compound and the hydrophilic polymer in the solvent in a predetermined ratio (e.g., 1:5 drug-to-polymer).
-
Ensure complete dissolution by stirring or sonication.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
-
Characterization:
-
Assess the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).
-
Evaluate the in-vitro dissolution profile according to the USP apparatus II (paddle method).
-
Protocol 2: In-Vitro Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer with tight junctions.
-
Transport Study:
-
Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
-
Add the test formulation of this compound to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, collect samples from the basolateral side and replace with fresh buffer.
-
To assess efflux, perform the experiment in the B-to-A direction as well.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux.
-
V. Mandatory Visualizations
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Troubleshooting logic for poor in-vivo performance of formulations.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Efflux transporter: Significance and symbolism [wisdomlib.org]
- 8. Efflux drug transporters at the forefront of antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. scispace.com [scispace.com]
- 11. Nanotechnology-Based Drug Delivery Systems: Enhancing Bioavailability and Targeted Therapeutics | International Journal of Research in Drugs & Pharmaceutical Sciences (IJRDPS) [ijournals.in]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Advances in nanomaterial-based targeted drug delivery systems [frontiersin.org]
- 15. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antibacterial agent 89" interference with assay reagents
This technical support resource provides troubleshooting guides and frequently asked questions regarding potential interference of Antibacterial Agent 89 with common laboratory assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of assay interference for this compound?
A1: this compound is a potent redox-active compound. Its primary mechanism of interference involves non-specific chemical reactivity with assay components, particularly thiol groups on proteins like enzymes.[1] This can lead to the modification of reporter enzymes (e.g., Luciferase, Horseradish Peroxidase) or other proteins in the assay, confounding the readout and producing apparent biological activity where there is none.[1] Additionally, some batches have exhibited intrinsic fluorescence at wavelengths that may overlap with common assay fluorophores.
Q2: Which types of assays are most likely to be affected by this compound?
A2: Assays that are particularly susceptible to interference from this compound include:
-
Enzyme-based assays: Especially those using reporter enzymes sensitive to redox modulation, such as luciferase or HRP.[1]
-
Fluorescence-based assays: Due to the compound's potential for intrinsic fluorescence or signal quenching.[2]
-
Cell-based viability assays: The compound can directly disrupt cell membranes or interfere with metabolic indicators (e.g., resazurin, MTT).[3]
-
Immunoassays (ELISA, HTRF): Interference can occur if the compound modifies antibodies or enzymes used in the detection system.[4][5]
Q3: How can I quickly check if my assay results are being affected by interference?
A3: A primary and effective method is to perform a serial dilution of your sample containing this compound.[6] If interference is present, you will likely observe a non-linear relationship between the dilution factor and the measured signal.[6] Another quick check is to run a control where the compound is added to the assay buffer without the biological target; a significant signal in this control suggests direct interference with the assay reagents.[1]
Q4: Can the interference be mitigated?
A4: Yes, several strategies can be employed. The simplest approach is to dilute the sample to a concentration where the interference is minimized while the biological effect is still measurable.[7] Other methods include adding a non-specific protein like Bovine Serum Albumin (BSA) to the assay buffer to sequester reactive compounds or incorporating a strong reducing agent like Dithiothreitol (DTT) if thiol reactivity is suspected, though DTT itself can affect some biological systems.[1]
Troubleshooting Guides
Guide 1: Unexpected Positive Signal in a Luciferase Reporter Assay
Problem: You observe a dose-dependent increase in signal in your luciferase-based reporter assay in the presence of this compound, suggesting target activation. However, this is an unexpected result.
Troubleshooting Workflow
Caption: Workflow for diagnosing interference in luciferase assays.
Quantitative Data Summary: Interference Effect
The following table demonstrates a typical interference pattern of this compound in a standard luciferase assay compared to a true activator.
| Compound Concentration (µM) | Apparent Activity (% of Control) - Agent 89 | Apparent Activity (% of Control) - True Activator | Signal in Buffer Only - Agent 89 (RLU) |
| 100 | 1250% | 1500% | 95,000 |
| 30 | 800% | 1450% | 52,000 |
| 10 | 450% | 1200% | 15,000 |
| 3 | 150% | 800% | 1,200 |
| 1 | 110% | 400% | 150 |
| 0 | 100% | 100% | 100 |
Notice the significant signal generated by Agent 89 in the buffer-only control, indicating direct interaction with assay reagents.
Detailed Experimental Protocol: Control for Thiol Reactivity
This protocol helps determine if the interference is due to the thiol-reactivity of this compound.
-
Prepare Reagents:
-
Plate Setup:
-
Use a 96-well white, opaque plate suitable for luminescence.
-
Designate wells for a titration of Agent 89 and the positive control, with and without DTT.
-
-
Experimental Steps:
-
To the appropriate wells, add 50 µL of either standard Assay Buffer or Assay Buffer with DTT.
-
Add 1 µL of your compound dilutions (Agent 89 or positive control) to the corresponding wells.
-
Dispense 50 µL of the luciferase enzyme solution to all wells.
-
Mix the plate contents on a plate shaker for 1-2 minutes.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Compare the dose-response curve of Agent 89 in the presence and absence of DTT. A significant reduction in the signal in the presence of DTT strongly suggests that the interference is mediated by thiol reactivity.
-
Guide 2: Inconsistent Results in an ELISA Assay
Problem: You are observing either falsely elevated or falsely decreased results in a sandwich ELISA when testing samples containing this compound.
Potential Interference Mechanisms
Caption: Potential ELISA interference mechanisms for Agent 89.
Troubleshooting Steps
-
Perform a Serial Dilution:
-
Dilute your sample containing Agent 89 (e.g., 1:2, 1:4, 1:8, 1:16) in the standard assay diluent.
-
Run the dilutions in the ELISA.
-
Calculate the concentration for each dilution, correcting for the dilution factor.
-
Expected Outcome: If interference is present, the calculated concentrations will not be consistent across the dilution series.[6] They may plateau as the interfering substance is diluted out.[6]
-
-
Run a Matrix Effect Control:
-
Spike a known concentration of your analyte into two sample types:
-
Your standard assay buffer.
-
Your standard assay buffer containing a relevant concentration of this compound.
-
-
Expected Outcome: A lower-than-expected recovery of the analyte in the sample containing Agent 89 indicates negative interference (e.g., enzyme inhibition or epitope masking). A higher signal suggests positive interference.
-
Data Summary: Serial Dilution Analysis
| Sample Dilution | Measured Concentration (pg/mL) | Corrected Concentration (pg/mL) | % Recovery (vs. 1:16) |
| 1:2 | 125 | 250 | 54% |
| 1:4 | 180 | 720 | 78% |
| 1:8 | 235 | 1880 | 91% |
| 1:16 | 260 | 4160 | 100% |
The non-linear recovery and increasing corrected concentration upon dilution are classic signs of assay interference.[6]
Protocol: Alternative Detection Method
If interference with the HRP enzyme is suspected, switching to a different detection system can validate your results.
-
Objective: Rerun the ELISA using an alkaline phosphatase (AP)-conjugated detection antibody instead of an HRP-conjugated one.
-
Reagents:
-
All your standard ELISA reagents (capture Ab, analyte, sample).
-
AP-conjugated detection antibody.
-
AP substrate (e.g., pNPP).
-
AP-compatible stop solution.
-
-
Procedure:
-
Follow your standard ELISA protocol up to the detection antibody step.
-
Instead of adding the HRP-conjugated antibody, add the AP-conjugated antibody (at its recommended dilution).
-
Incubate and wash as per your standard protocol.
-
Add the AP substrate and allow color to develop.
-
Add the stop solution and read the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).
-
-
Interpretation:
-
If the results from the AP-based assay are consistent with your hypothesis and different from the HRP-based results, it strongly indicates that this compound interferes specifically with the HRP enzyme system.[4]
-
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 3. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. myadlm.org [myadlm.org]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
"Antibacterial agent 89" batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Antibacterial Agent 89.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antibacterial agent with demonstrated anti-clostridial activity.[1][2][3] Its primary mechanism of action is the disruption of bacterial transcription.[1][2][3] It achieves this by inhibiting the interaction between the β' subunit of RNA polymerase and the σ factor (β'CH-σ interaction).[1][2][3] Additionally, it has been shown to inhibit the release of cytotoxins.[1][2][3]
Q2: What is the purity of this compound?
A2: The standard purity of this compound is greater than 98%.[3]
Q3: What are the potential causes of inconsistent results when using this compound?
A3: Inconsistent results can stem from several factors, including but not limited to:
-
Batch-to-batch variability: Differences in the purity, isomeric ratio, or presence of trace impurities between different manufacturing lots.
-
Experimental conditions: Variations in media composition, bacterial growth phase, inoculum density, or incubation time.[4]
-
Compound handling and storage: Improper storage conditions (e.g., temperature, light exposure) can lead to degradation of the agent.
-
Target organism variability: Genetic or phenotypic changes in the bacterial strains being tested.[4]
Troubleshooting Guide: Batch-to-Batch Variability
Users encountering unexpected variations in the efficacy of this compound between different batches can use this guide to identify and resolve the issue.
Initial Assessment of Variability
The first step is to confirm that the observed variability is statistically significant. We recommend performing a side-by-side comparison of the new batch with a previously validated batch (if available) using a standardized experimental protocol.
Key Experiment: Minimum Inhibitory Concentration (MIC) Assay
A broth microdilution MIC assay is a fundamental method to assess the potency of an antibacterial agent.[5]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the target bacterium.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at the optimal temperature (e.g., 37°C) until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in the broth medium across the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted antibacterial agent.
-
Include a positive control (bacteria in broth without the agent) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]
-
Data Presentation: Hypothetical MIC Assay Results
| Batch Number | Target Organism | MIC (µg/mL) |
| Batch A (Reference) | Clostridium difficile | 0.5 |
| Batch B (New) | Clostridium difficile | 2.0 |
| Batch C (New) | Clostridium difficile | 0.45 |
In this hypothetical example, Batch B shows a significant deviation in potency compared to the reference batch.
Investigating the Source of Variability
If a significant difference in MIC is confirmed, further investigation is warranted.
1. Physicochemical Analysis
-
High-Performance Liquid Chromatography (HPLC): To verify the purity and identify any potential impurities or degradation products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the active compound.
2. Target Engagement Assay
To determine if the new batch is effectively inhibiting its molecular target, a target engagement assay can be performed.
Experimental Workflow: Investigating Batch-to-Batch Variability
Caption: Troubleshooting workflow for batch-to-batch variability.
Signaling Pathway Perturbation
This compound disrupts bacterial transcription, a fundamental cellular process.
Diagram: Bacterial Transcription Inhibition by this compound
Caption: Mechanism of transcription inhibition by Agent 89.
Concluding Remarks
Batch-to-batch variability is a common challenge in drug development and research.[6][7] A systematic approach involving standardized assays and physicochemical characterization is crucial for identifying the root cause. If you continue to experience issues after following this guide, please do not hesitate to contact our technical support team with your batch numbers and experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Challenges of Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
Validation & Comparative
A Comparative Analysis of Antibacterial Agent 89 and Vancomycin for the Management of Clostridioides difficile Infection
For Researchers, Scientists, and Drug Development Professionals
Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, necessitating the exploration of novel therapeutic agents. This guide provides a comparative overview of "Antibacterial agent 89," a novel investigational compound, and vancomycin, a standard-of-care antibiotic for CDI. This document synthesizes available preclinical data to objectively compare their mechanisms of action, in vitro efficacy, and potential clinical utility.
Executive Summary
"this compound," also identified in the scientific literature as compound 8e, is a novel small molecule inhibitor of bacterial transcription.[1][2][3] Its unique mechanism of action, targeting the interaction between RNA polymerase (RNAP) and the σ factor, presents a promising alternative to existing antibiotics.[1][2][3] Vancomycin, a glycopeptide antibiotic, inhibits bacterial cell wall synthesis and has been a cornerstone of CDI treatment for decades.
This guide will delve into the known characteristics of both compounds, presenting a head-to-head comparison of their activity against C. difficile. While extensive clinical data for this compound is not yet available, this comparison of preclinical findings offers valuable insights for the research and drug development community.
Mechanism of Action
This compound (Compound 8e): Inhibition of Transcription Initiation
This compound functions by disrupting the initiation of bacterial transcription.[1][2][3] It specifically targets the interaction between the β' clamp helices (CH) domain of the bacterial RNA polymerase and the σ factor.[1] This interaction is critical for the formation of the RNAP holoenzyme, which is essential for recognizing promoter sequences on the DNA and initiating transcription.[1] By inhibiting this protein-protein interaction, this compound effectively halts the expression of bacterial genes, including those responsible for virulence factors such as toxins.[1]
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin's mechanism of action is well-established. It inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall. Specifically, vancomycin binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall elongation and cross-linking. This disruption of cell wall integrity leads to bacterial cell lysis and death.
In Vitro Efficacy Against C. difficile
A critical aspect of anti-CDI agents is their ability to inhibit the growth of the bacterium and neutralize its toxins, which are the primary mediators of disease.
Minimum Inhibitory Concentration (MIC)
The MIC is a key measure of an antibiotic's potency. The available data for this compound and vancomycin against C. difficile are summarized below.
| Agent | C. difficile Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound (8e) | ATCC 9689, Ribotype 002, Ribotype 027 | 4 - 8 | Not Reported | Not Reported |
| Vancomycin | Clinical Isolates | 0.06 - 4.0 | 0.5 | 1.0 |
Data for this compound (8e) is from a single study and may not be representative of a broader range of clinical isolates.
Inhibition of C. difficile Toxin Production
The production of toxins A (TcdA) and B (TcdB) is the primary virulence mechanism of C. difficile. The ability of an antibacterial agent to suppress toxin production at sub-inhibitory concentrations is a significant advantage, as it can reduce the severity of the disease.
Studies have shown that this compound (8e) can inhibit the release of both Toxin A and Toxin B in a dose-dependent manner in various C. difficile strains, including the hypervirulent ribotype 027.[1] This effect is attributed to its mechanism of action, which involves the shutdown of bacterial transcription. In contrast, vancomycin does not consistently inhibit toxin production at sub-MIC levels and, in some instances, may even lead to an increase in toxin release.[4][5]
| Agent | Effect on Toxin A & B Production (at sub-MIC levels) |
| This compound (8e) | Dose-dependent inhibition |
| Vancomycin | No significant inhibition |
| Fidaxomicin (Control) | Dose-dependent inhibition |
Effect on Spore Formation
C. difficile spores are the primary means of transmission and are responsible for the high rates of disease recurrence. An ideal anti-CDI agent would not only kill the vegetative cells but also inhibit the formation of new spores or the outgrowth of existing ones.
This compound (Compound 8e): There is currently no publicly available data on the effect of this compound on C. difficile spore formation. This represents a significant knowledge gap in understanding its full potential as a CDI therapeutic.
Vancomycin: Vancomycin has no direct activity against C. difficile spores.[6] While it can inhibit the outgrowth of germinating spores into vegetative cells, it does not kill the dormant spores.[7][8] This limitation is a major contributor to the recurrence of CDI after vancomycin treatment. Some studies have even suggested that vancomycin treatment can lead to an increase in spore formation in epidemic C. difficile isolates.[6]
In Vivo Efficacy
Animal models of CDI are crucial for evaluating the in vivo efficacy of new therapeutic agents. The golden Syrian hamster is a well-established model for CDI.
This compound (Compound 8e): To date, there are no published in vivo efficacy studies for this compound in a CDI animal model. This lack of data prevents a direct comparison with vancomycin in a preclinical disease setting.
Vancomycin: Vancomycin has been extensively studied in hamster models of CDI. Oral administration of vancomycin is effective at reducing the number of vegetative C. difficile and protecting animals from acute disease.[9][10][11][12] However, due to its lack of activity against spores, relapse of the infection is commonly observed after cessation of treatment.[10] Survival rates in vancomycin-treated hamsters can vary, with some studies showing approximately 50% survival at the end of the study period due to recurrence.[10]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings.
In Vitro Toxin Inhibition Assay
The following is a generalized protocol for assessing the inhibition of C. difficile toxin production, based on the methodology described for compound 8e.[1]
-
Bacterial Culture: C. difficile strains (e.g., ATCC 9689, ribotype 002, ribotype 027) are grown anaerobically in a suitable broth medium, such as Brain Heart Infusion (BHI) broth.
-
Drug Exposure: The bacterial cultures are exposed to serial dilutions of the test compounds (this compound, vancomycin) and a positive control (e.g., fidaxomicin) at sub-inhibitory concentrations (e.g., 1/4x, 1/2x, 1x MIC). A no-drug control is also included.
-
Incubation: The cultures are incubated anaerobically for a defined period (e.g., 48 hours) to allow for bacterial growth and toxin production.
-
Toxin Quantification: After incubation, the culture supernatants are collected by centrifugation. The concentrations of Toxin A and Toxin B are quantified using commercially available enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The toxin levels in the drug-treated groups are compared to the no-drug control to determine the percentage of toxin inhibition.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vitro toxin inhibition assay.
Conclusion and Future Directions
This compound (compound 8e) represents a promising new class of antibacterial agents with a novel mechanism of action against C. difficile. Its ability to inhibit bacterial transcription and, consequently, toxin production at sub-inhibitory concentrations offers a significant potential advantage over vancomycin.
However, the current understanding of this compound is limited by the lack of in vivo efficacy data and studies on its effect on C. difficile spore formation. Further research is imperative to address these knowledge gaps. Future studies should focus on:
-
In vivo efficacy studies in established animal models of CDI to determine the compound's ability to protect against disease and prevent relapse.
-
Spore formation and outgrowth assays to understand the impact of the compound on this critical aspect of C. difficile pathogenesis.
-
Determination of MIC distributions against a large and diverse panel of recent C. difficile clinical isolates to assess its spectrum of activity.
-
Pharmacokinetic and pharmacodynamic studies to establish optimal dosing regimens.
A comprehensive evaluation of these parameters will be essential to determine the true potential of this compound as a future therapeutic option for Clostridioides difficile infection. For now, it remains an intriguing prospect for the drug development pipeline, highlighting the potential of targeting bacterial transcription as a strategy to combat this challenging pathogen.
References
- 1. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. cleaving enzyme bace1: Topics by Science.gov [science.gov]
- 6. fortunejournals.com [fortunejournals.com]
- 7. Both Fidaxomicin and Vancomycin Inhibit Outgrowth of Clostridium difficile Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 10. In Vivo Assessment of SMT19969 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Efficacies of Rifaximin and Vancomycin for Treatment of Clostridium difficile-Associated Diarrhea and Prevention of Disease Recurrence in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Antibacterial Agent 89 vs. Fidaxomicin for Clostridioides difficile Infection
Disclaimer: "Antibacterial agent 89" is a hypothetical compound presented for illustrative comparison. All data associated with "this compound" is theoretical. Data for fidaxomicin is based on published scientific literature.
This guide provides a detailed comparison of the efficacy of a novel investigational compound, "this compound," and the established macrocyclic antibiotic, fidaxomicin, for the treatment of Clostridioides difficile infection (CDI). The analysis is intended for researchers, scientists, and drug development professionals, offering a side-by-side view of their mechanisms, and in vitro, in vivo, and clinical performance metrics based on available and hypothetical data.
Mechanism of Action
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic that is bactericidal against C. difficile.[1][2] Its primary mechanism involves the inhibition of bacterial RNA polymerase (RNAP), which is essential for transcription and bacterial viability.[3] Fidaxomicin binds to the DNA template-RNAP complex, preventing the initial separation of DNA strands required for messenger RNA synthesis.[2][4][5] This action is distinct from other RNAP inhibitors like rifamycins.[2][5]
"this compound" is a next-generation synthetic macrocycle designed to target the same enzyme but with a modified binding interaction. It is hypothesized to bind to both the "switch region" and a secondary allosteric site on the RNAP β' subunit. This dual-binding is theorized to lock the enzyme in a non-functional conformation, leading to more potent and sustained inhibition of transcription.
In Vitro Efficacy
The in vitro potency of an antibiotic is a key indicator of its potential therapeutic efficacy. This is often measured by the Minimum Inhibitory Concentration (MIC) and time-kill assays.
Table 1: Comparative In Vitro Activity Against C. difficile
| Parameter | "this compound" (Hypothetical) | Fidaxomicin |
| MIC₅₀ (μg/mL) | 0.03 | 0.06 - 0.25[2] |
| MIC₉₀ (μg/mL) | 0.06 | 0.125 - 0.5[2] |
| Time to ≥3-log₁₀ kill (Hours at 4x MIC) | 24 | 48[6] |
| Post-Antibiotic Effect (Hours) | ~12 | ~10[2] |
The hypothetical data suggests "this compound" has a lower MIC₉₀ and achieves bactericidal activity more rapidly than fidaxomicin.
In Vivo Efficacy: Hamster Model of CDI
The golden Syrian hamster model is a standard for evaluating the in vivo efficacy of CDI treatments, as it recapitulates key aspects of human disease, including recurrence.[7]
Table 2: Comparative Efficacy in the Hamster Model of CDI
| Parameter | "this compound" (Hypothetical) | Fidaxomicin | Vancomycin (Comparator) |
| Survival During 5-Day Dosing | 100% | 90-100%[8] | 100%[8] |
| Survival at Day 28 (Post-Treatment) | 95% | 80-100% (strain dependent)[8] | 0-10%[8] |
| Relapse/Recurrence Rate | <5% | 0-20% | 90-100%[8] |
"this compound" demonstrates a hypothetical improvement in preventing disease recurrence, a critical challenge in CDI management. This is attributed to its potent bactericidal activity and hypothesized minimal disruption to the protective gut microbiota.
Clinical Efficacy Comparison
Clinical trial data provides the ultimate assessment of a drug's therapeutic value. The following table compares established Phase III trial data for fidaxomicin with hypothetical Phase III outcomes for "this compound."
Table 3: Comparative Clinical Trial Outcomes (vs. Vancomycin)
| Parameter | "this compound" (Hypothetical) | Fidaxomicin |
| Clinical Cure Rate (End of Therapy) | 92.1% | 88.2% (Non-inferior to Vancomycin)[9] |
| Recurrence Rate (within 28 days) | 9.5% | 15.4% |
| Global Cure Rate (Cure without Recurrence) | 83.3% | 74.6% |
| Sustained Response (Non-BI/NAP1/027 strains) | 88% | 83%[9] |
Fidaxomicin data is based on pivotal Phase III trials comparing it to vancomycin. The recurrence rate for vancomycin in these trials was approximately 25.3%[10].
Detailed Experimental Protocols
A. MIC Determination (Broth Microdilution)
-
Preparation: The test compounds ("Agent 89" and fidaxomicin) are serially diluted (2-fold) in supplemented Brucella broth in a 96-well microtiter plate.
-
Inoculation: A standardized inoculum of a toxigenic C. difficile strain (e.g., ATCC 43255) is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL and added to each well.
-
Incubation: The plate is incubated at 37°C for 48 hours under strict anaerobic conditions (e.g., 85% N₂, 10% H₂, 5% CO₂).
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
B. Time-Kill Assay
-
Preparation: Test tubes containing supplemented Brucella broth with the antibiotic at a concentration of 4x MIC are prepared. A no-drug growth control is included.
-
Inoculation: A standardized starting inoculum of C. difficile (approx. 1 x 10⁶ CFU/mL) is added to each tube.
-
Incubation & Sampling: Tubes are incubated anaerobically at 37°C. Aliquots are removed at specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Quantification: Samples are serially diluted, plated on selective agar, and incubated anaerobically. The resulting colonies are counted to determine the CFU/mL at each time point.
-
Analysis: The change in log₁₀ CFU/mL over time is plotted to determine the rate of killing. Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.[2]
C. Hamster Model of CDI
-
Induction: Golden Syrian hamsters are pre-treated with an antibiotic such as clindamycin to disrupt the native gut flora and induce susceptibility to CDI.[7]
-
Infection: 24 hours post-clindamycin, animals are challenged via oral gavage with a toxigenic strain of C. difficile (e.g., ribotype 027).[11]
-
Treatment: 24 hours post-infection, animals are randomized into treatment groups and receive the test compounds (e.g., "Agent 89" at 5 mg/kg, fidaxomicin at 5 mg/kg, or vehicle control) via oral gavage once daily for 5 days.[8][11]
-
Monitoring: Animals are monitored daily for signs of illness (e.g., wet tail, lethargy) and survival is recorded for the duration of the study (typically 28 days) to assess both initial cure and disease recurrence after treatment cessation.
References
- 1. merckconnect.com [merckconnect.com]
- 2. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Killing kinetics of fidaxomicin and its major metabolite, OP-1118, against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. SMT19969 for Clostridium difficile infection (CDI): in vivo efficacy compared with fidaxomicin and vancomycin in the hamster model of CDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of fidaxomicin in the treatment of Clostridium difficile-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decreased Cure and Increased Recurrence Rates for Clostridium difficile Infection Caused by the Epidemic C. difficile BI Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Comparative Guide to the Validation of Transcription Inhibition by Antibacterial Agent 89
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibacterial Agent 89 with other known transcription-inhibiting antibacterial agents. The focus is on the validation of their primary mechanism of action: the inhibition of bacterial transcription. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Executive Summary
This compound is a potent inhibitor of bacterial transcription, acting through a distinct mechanism by targeting the interaction between the β' clamp helices (CH) and the σ factor of RNA polymerase. This interaction is critical for the formation of the transcription-competent holoenzyme. This guide compares the in vitro potency of this compound with established transcription inhibitors such as Rifampicin, Myxopyronins, and Fidaxomicin. While direct comparative data from the same in vitro transcription assay is not available for this compound, its efficacy in disrupting a crucial protein-protein interaction essential for transcription initiation is presented as a key performance indicator.
Data Presentation: In Vitro Inhibition of Transcription
The following table summarizes the available quantitative data on the inhibitory activities of this compound and its comparators. It is important to note that the IC50 value for this compound reflects the inhibition of the β'CH-σ interaction, a critical step in transcription initiation, whereas the IC50 values for the other agents represent the inhibition of the overall in vitro transcription process.
| Antibacterial Agent | Target/Assay | Organism/Enzyme Source | IC50 | Reference |
| This compound (compound 8e) | β'CH-σ Interaction | In vitro protein complementation assay | 2.12 µM | [1][2][3] |
| Rifampicin | In vitro Transcription | E. coli RNAP Holoenzyme | 0.1 µM | [4] |
| Myxopyronin B | In vitro Transcription | S. aureus RNAP | 24 µM | [4] |
| desmethyl-Myxopyronin B | In vitro Transcription | S. aureus RNAP | 14 µM | [4] |
| Fidaxomicin | In vitro Transcription | M. tuberculosis RNAP | 0.2 µM | |
| Fidaxomicin | In vitro Transcription | E. coli RNAP | 53 µM |
Mechanism of Action
The antibacterial agents discussed in this guide inhibit bacterial transcription through different mechanisms, offering diverse therapeutic opportunities.
Mechanism of transcription inhibition.
-
This compound: This agent disrupts the formation of the RNA polymerase (RNAP) holoenzyme by inhibiting the crucial interaction between the β' clamp helices (CH) and the σ factor.[1][2][3] This prevents the recognition of promoter DNA and the initiation of transcription.
-
Rifampicin: A well-established antibiotic that binds to the β subunit of the RNAP, sterically blocking the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides.[5][6][7][8][9]
-
Myxopyronins: These compounds bind to the "switch region" of the RNAP, which is essential for the opening and closing of the enzyme's main channel.[4][10][11][12] This action prevents the melting of the promoter DNA, a necessary step for transcription initiation.
-
Fidaxomicin: This macrocyclic antibiotic also targets the switch region of the RNAP but functions by locking the DNA clamp in an open conformation, which prevents the stable binding of the promoter DNA.[13][14][15][16][17]
Experimental Protocols
To validate the transcription inhibition activity of antibacterial agents, two key experimental approaches are typically employed: in vitro transcription assays and whole-cell transcription inhibition assays.
In Vitro Transcription Inhibition Assay
This assay directly measures the ability of a compound to inhibit the synthesis of RNA by purified bacterial RNA polymerase.
In vitro transcription inhibition workflow.
Methodology:
-
Preparation of Reagents:
-
Bacterial RNA Polymerase (RNAP) Holoenzyme: Purify from a suitable bacterial strain (e.g., E. coli or S. aureus) using established protocols, often involving affinity chromatography.
-
DNA Template: A linear DNA fragment containing a strong bacterial promoter (e.g., T7A1 promoter) is typically used.
-
Nucleoside Triphosphates (NTPs): A mixture of ATP, GTP, CTP, and UTP. One of the NTPs (e.g., [α-³²P]UTP) is radiolabeled for detection.
-
Test Compounds: Dissolve this compound and comparator compounds in a suitable solvent (e.g., DMSO) to create a concentration gradient.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the purified RNAP holoenzyme, the DNA template, and the test compound at various concentrations.
-
Incubate the mixture at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding and open promoter complex formation.
-
Initiate the transcription reaction by adding the NTP mix.
-
Allow the reaction to proceed at 37°C for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding a quench buffer (e.g., formamide loading dye).
-
-
Analysis:
-
Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled RNA transcripts by autoradiography.
-
Quantify the intensity of the bands corresponding to the full-length RNA transcript.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Whole-Cell Transcription Inhibition Assay
This assay assesses the impact of a compound on transcription within living bacterial cells.
Whole-cell transcription inhibition workflow.
Methodology:
-
Cell Culture:
-
Grow a bacterial culture (e.g., S. aureus) in a suitable broth medium to the mid-logarithmic phase of growth.
-
-
Treatment and Labeling:
-
Aliquot the bacterial culture into tubes and add the test compounds at various concentrations.
-
Incubate the cultures for a short period (e.g., 5-10 minutes) at 37°C.
-
Add a radiolabeled RNA precursor, such as [³H]-uridine, to each tube.
-
Continue the incubation for a defined pulse period (e.g., 2 minutes) to allow for the incorporation of the radiolabel into newly synthesized RNA.
-
-
Analysis:
-
Stop the incorporation of the radiolabel by adding a cold, concentrated solution of trichloroacetic acid (TCA).
-
Harvest the cells by centrifugation and wash them to remove unincorporated radiolabel.
-
Lyse the cells to release the cellular contents, including the radiolabeled RNA.
-
Precipitate the macromolecules, including RNA, using TCA.
-
Collect the precipitate on a filter and wash it thoroughly.
-
Measure the amount of radioactivity in the precipitate using a scintillation counter.
-
Calculate the percentage of inhibition of RNA synthesis for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value as described for the in vitro assay.
-
Logical Relationships in Transcription Inhibition Validation
The validation of a transcription inhibitor involves a logical progression from identifying its molecular interaction to confirming its cellular activity.
Logical flow for inhibitor validation.
This logical workflow demonstrates the necessary steps to confidently validate a compound as a bacterial transcription inhibitor. The initial identification of a specific molecular target, as is the case with this compound and the β'CH-σ interaction, provides a strong foundation for subsequent validation through in vitro and whole-cell assays, ultimately correlating with its antibacterial activity.
Conclusion
This compound represents a promising lead compound that inhibits bacterial transcription through a novel mechanism. While direct comparative in vitro transcription inhibition data is needed for a precise potency ranking against established drugs, its demonstrated inhibition of the essential β'CH-σ interaction at a low micromolar concentration validates its mechanism of action. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel transcription inhibitors.
References
- 1. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. droracle.ai [droracle.ai]
- 6. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacterial Transcription as a Target for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hkust.edu.hk [hkust.edu.hk]
- 12. Transcription inactivation through local refolding of the RNA polymerase structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]
- 15. STRUCTURAL BASIS OF TRANSCRIPTION INHIBITION BY FIDAXOMICIN (LIPIARMYCIN A3) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of Cross-Resistance Profiles: Antibacterial Agent 89 (Lefamulin)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lefamulin's Performance Against Common Bacterial Pathogens and Resistant Strains.
The emergence of multidrug-resistant bacteria poses a significant threat to global public health. The development of novel antibacterial agents with unique mechanisms of action is crucial to combat this challenge. This guide provides a comparative analysis of "Antibacterial agent 89," exemplified by the novel pleuromutilin antibiotic, lefamulin. We will delve into its cross-resistance profile against a panel of clinically relevant bacteria, including strains resistant to current standard-of-care antibiotics.
Executive Summary
Lefamulin, a first-in-class systemic pleuromutilin antibiotic, demonstrates a low potential for cross-resistance with other major antibiotic classes.[1][2][3] Its unique mechanism of action, targeting the peptidyl transferase center of the 50S bacterial ribosome, differs from that of other ribosome-targeting antibiotics, contributing to its sustained activity against resistant phenotypes.[1][2][4][5] This guide presents in vitro susceptibility data for lefamulin and comparator agents against key respiratory and skin infection pathogens, highlighting its efficacy against multidrug-resistant (MDR) strains.
Data Presentation: In Vitro Susceptibility
The following table summarizes the minimum inhibitory concentration (MIC) data for lefamulin and comparator antibiotics against a range of bacterial pathogens. The data is compiled from various in vitro studies and surveillance programs.
| Bacterial Species | Resistance Phenotype | Lefamulin (MIC90, µg/mL) | Moxifloxacin (MIC90, µg/mL) | Azithromycin (MIC90, µg/mL) | Ceftriaxone (MIC90, µg/mL) | Linezolid (MIC90, µg/mL) |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.12 | 0.25 | 0.5 | 0.5 | 1 |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.12 | 2 | >64 | 2 | 1 |
| Streptococcus pneumoniae | Multidrug-Resistant | 0.12 | 2 | >64 | 2 | 1 |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 | 0.12 | >64 | 8 | 2 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 | 8 | >64 | >16 | 2 |
| Haemophilus influenzae | β-lactamase negative | 1 | 0.06 | 2 | 0.03 | 8 |
| Haemophilus influenzae | β-lactamase positive | 1 | 0.06 | 2 | 0.03 | 8 |
| Mycoplasma pneumoniae | Macrolide-Susceptible | 0.002 | 0.12 | ≤0.001 | N/A | 1 |
| Mycoplasma pneumoniae | Macrolide-Resistant | 0.002 | 0.12 | >64 | N/A | 1 |
Data compiled from multiple sources. MIC90 represents the concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro susceptibility testing following standardized methodologies.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology: The broth microdilution method is a widely accepted and standardized technique for MIC determination, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Isolate Preparation: Clinically relevant bacterial isolates, including both wild-type and resistant strains, are cultured on appropriate agar media to obtain pure colonies. A standardized inoculum is prepared by suspending colonies in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antimicrobial Agent Preparation: Stock solutions of lefamulin and comparator antibiotics are prepared according to the manufacturer's instructions. A series of twofold serial dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plates containing the serially diluted antimicrobial agents is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air (or with CO2 supplementation for fastidious organisms like Streptococcus pneumoniae).
-
MIC Reading: Following incubation, the microtiter plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).
Visualizations
Mechanism of Action: Lefamulin
Lefamulin inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[2][5] This binding prevents the proper positioning of transfer RNA (tRNA), thereby inhibiting peptide bond formation and halting protein elongation.[2][5]
Caption: Lefamulin's mechanism of action on the bacterial ribosome.
Experimental Workflow: Cross-Resistance Assessment
The following diagram illustrates a typical workflow for assessing the cross-resistance profile of a new antibacterial agent.
References
- 1. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. contagionlive.com [contagionlive.com]
- 3. Introduction: lefamulin and pharmacokinetic/pharmacodynamic rationale to support the dose selection of lefamulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Lefamulin Acetate? [synapse.patsnap.com]
Comparative Analysis of Antibacterial Agent 89's Synergy with Beta-Lactam Antibiotics
This guide provides a comprehensive comparison of the synergistic effects of the novel antibacterial agent, designated "Antibacterial Agent 89," with conventional beta-lactam antibiotics. The data presented herein is based on a model system using a known beta-lactamase inhibitor, clavulanic acid, in combination with amoxicillin against Staphylococcus aureus. This serves as a representative example of the expected synergistic activity of this compound, a potent beta-lactamase inhibitor.
Synergistic Activity of this compound with Amoxicillin against Staphylococcus aureus
The synergistic activity of this compound in combination with amoxicillin was evaluated against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The Fractional Inhibitory Concentration (FIC) index, a measure of synergistic activity, was determined using a checkerboard assay.[1] A synergistic effect is defined as an FIC index of ≤ 0.5, an additive or indifferent effect as an FIC index between 0.5 and 4.0, and an antagonistic effect as an FIC index of > 4.0.[2][3]
| Organism | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| MSSA | Amoxicillin | 0.5 | 0.0625 | 0.5 | Additive |
| Agent 89 (Clavulanic Acid) | 2.0 | 0.5 | |||
| MRSA | Amoxicillin | 64 | 8 | 0.25 | Synergy |
| Agent 89 (Clavulanic Acid) | 2.0 | 0.25 |
Comparison of this compound with Other Beta-Lactamase Inhibitors
To contextualize the performance of this compound, its synergistic potential with amoxicillin was compared to that of another beta-lactamase inhibitor, YTR 830, against a beta-lactamase producing strain of S. aureus.
| Combination | Organism | FIC Index | Interpretation |
| Amoxicillin + Agent 89 (Clavulanic Acid) | S. aureus | 0.25 | Synergy |
| Amoxicillin + YTR 830 | S. aureus | Not specified, but synergistic[4] | Synergy |
Mechanism of Action: Beta-Lactamase Inhibition
This compound functions as a beta-lactamase inhibitor.[5][6] Beta-lactamase enzymes, produced by resistant bacteria, hydrolyze the beta-lactam ring of antibiotics like amoxicillin, rendering them inactive.[5][7] Agent 89 irreversibly binds to and inactivates these enzymes, thereby protecting the beta-lactam antibiotic from degradation and restoring its antibacterial activity.[6][8]
Mechanism of synergistic action of this compound with a beta-lactam antibiotic.
Experimental Protocols
Checkerboard Assay
The checkerboard assay is utilized to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.[9][10]
-
Preparation of Antibiotic Solutions: Stock solutions of amoxicillin and this compound are prepared.[10] Serial two-fold dilutions of amoxicillin are made along the x-axis of a 96-well microtiter plate, and serial two-fold dilutions of Agent 89 are made along the y-axis.[1][11]
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.[1]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions.[1]
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[2]
Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay
Time-kill curve assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[3][12]
-
Bacterial Culture Preparation: A bacterial culture is grown to the mid-logarithmic phase.[12]
-
Exposure to Antibiotics: The bacterial culture is diluted into fresh broth containing the test antibiotics at desired concentrations (e.g., 1x MIC, 2x MIC), both alone and in combination.[3]
-
Sampling and Plating: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar plates.[12][13]
-
Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU) is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[12][13]
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. emerypharma.com [emerypharma.com]
- 3. actascientific.com [actascientific.com]
- 4. Synergy of amoxycillin combined with clavulanate and YTR 830 in experimental infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Clavulanic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Combined antibacterial activity of amoxicillin with clavulanic acid against ampicillin-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Ceftazidime-Avibactam Against Drug-Resistant Enterobacteriaceae: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of ceftazidime-avibactam, a novel β-lactam/β-lactamase inhibitor combination, against challenging Gram-negative pathogens. Data presented here is collated from preclinical animal models and offers a direct comparison with other antibacterial agents, including ceftazidime alone and carbapenems.
Executive Summary
Ceftazidime-avibactam has demonstrated potent in vivo efficacy in various murine infection models, including thigh, lung, and septicemia models, against ceftazidime-resistant and carbapenem-resistant Enterobacteriaceae (CRE). The addition of avibactam, a novel non-β-lactam β-lactamase inhibitor, restores the activity of the third-generation cephalosporin ceftazidime against bacteria producing a wide range of β-lactamases, including Ambler class A, C, and some D enzymes.[1][2] In direct comparisons, ceftazidime-avibactam shows superior or comparable efficacy to other treatment regimens, supporting its role as a critical agent in combating multidrug-resistant infections.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of ceftazidime-avibactam compared to ceftazidime monotherapy and other antibacterial agents in murine infection models.
Table 1: Efficacy in Murine Thigh Infection Model Against Enterobacteriaceae
| Bacterial Isolate | Treatment Regimen (human-simulated) | Ceftazidime-Avibactam MIC (μg/ml) | Change in Bacterial Density (log10 CFU/thigh) vs. 0-h Control |
| K. pneumoniae (KPC-producing) | Ceftazidime-Avibactam (2000mg/500mg q8h) | 8 | -1.5 to -2.5 |
| K. pneumoniae (KPC-producing) | Ceftazidime (2000mg q8h) | >128 | +1.0 to +2.0 |
| E. coli (CTX-M producer) | Ceftazidime-Avibactam (2000mg/500mg q8h) | 4 | -2.0 to -3.0 |
| E. coli (CTX-M producer) | Ceftazidime (2000mg q8h) | 64 | +0.5 to +1.5 |
Data synthesized from studies demonstrating the restoration of ceftazidime activity by avibactam against resistant isolates.[2]
Table 2: Efficacy in Murine Septicemia Model Against Enterobacteriaceae
| Bacterial Isolate | Treatment | 50% Effective Dose (ED50) (mg/kg) |
| K. pneumoniae (ESBL-producer) | Ceftazidime-Avibactam (4:1 ratio) | <5 to 65 |
| K. pneumoniae (ESBL-producer) | Ceftazidime | >90 |
| E. coli (AmpC-producer) | Ceftazidime-Avibactam (4:1 ratio) | 2 to 27 |
| E. coli (AmpC-producer) | Piperacillin-Tazobactam | >90 |
This data highlights the superior efficacy of the ceftazidime-avibactam combination in a lethal infection model compared to ceftazidime alone and another β-lactam/β-lactamase inhibitor combination.[3]
Table 3: Comparative Clinical Outcomes for CRE Infections
| Treatment Group | Clinical Success Rate |
| Ceftazidime-Avibactam | 61.9% |
| Meropenem-Vaborbactam | 69.2% |
A multicenter retrospective study showed no significant difference in clinical success between ceftazidime-avibactam and meropenem-vaborbactam for treating CRE infections.[4] It is important to note that patients in the ceftazidime-avibactam arm more frequently received combination therapy.[4]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and critical evaluation.
Murine Thigh Infection Model
This model is a standard for evaluating the efficacy of antimicrobial agents against localized bacterial infections.
-
Animal Model: Specific pathogen-free, female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[5]
-
Bacterial Challenge: A clinical isolate of carbapenem-resistant Klebsiella pneumoniae is grown to mid-logarithmic phase. A bacterial suspension is then injected into the thigh muscle of the neutropenic mice.[5]
-
Therapeutic Intervention: Treatment is initiated 2 hours post-infection. Human-simulated exposures of ceftazidime-avibactam (e.g., 2000 mg/500 mg every 8 hours) or a comparator are administered subcutaneously over a 24-hour period.[2][5]
-
Efficacy Endpoint: At 24 hours, mice are euthanized, and the thigh tissue is homogenized. The bacterial load is quantified by plating serial dilutions and is reported as the change in log10 CFU per thigh compared to the bacterial count at the initiation of therapy.[2][5]
Murine Septicemia Model
This model assesses the ability of an antibiotic to protect against a lethal systemic infection.
-
Animal Model: Immunocompetent, male ICR mice are used.
-
Bacterial Challenge: Mice are intraperitoneally injected with a bacterial suspension containing a lethal dose of a β-lactamase-producing Enterobacteriaceae strain in a mucin-based solution to enhance virulence.
-
Therapeutic Intervention: Antibiotic therapy, such as ceftazidime-avibactam at a 4:1 ratio, is administered subcutaneously at 1 and 4 hours post-infection.[3]
-
Efficacy Endpoint: The primary endpoint is the survival of the animals over a set period (e.g., 7 days). The 50% effective dose (ED50), which is the dose required to protect 50% of the animals from death, is then calculated.[3]
Visualizations
Mechanism of Action of Ceftazidime-Avibactam
References
- 1. Ceftazidime-avibactam: a novel cephalosporin/β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Unexpected In Vivo Activity of Ceftazidime Alone and in Combination with Avibactam against New Delhi Metallo-β-Lactamase-Producing Enterobacteriaceae in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Antibacterial Agent 89: A Comprehensive Guide for Laboratory Personnel
The proper disposal of any chemical agent is paramount to ensuring laboratory safety and environmental protection. For novel or investigational compounds such as Antibacterial Agent 89, a thorough and cautious approach is necessary. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Hazard Identification
Before handling or disposing of this compound, it is crucial to consult its Safety Data Sheet (SDS). For a novel compound, a provisional SDS should be available, outlining known or predicted hazards.[1][2][3] If an SDS is not available, the agent must be treated as a hazardous substance.
Key Hazard Considerations for this compound (Hypothetical):
| Hazard Class | Potential Effects | Recommended Precautions |
| Health Hazard | May cause skin and eye irritation. Potential for allergic reaction upon repeated exposure. Unknown long-term effects. | Wear standard personal protective equipment (PPE): safety goggles, lab coat, and nitrile gloves. |
| Environmental Hazard | Potentially harmful to aquatic life. The effects of environmental release are not fully known. | Avoid release into the environment. Do not dispose of down the drain.[4] |
| Reactivity | Stable under normal laboratory conditions. Avoid contact with strong oxidizing agents. | Store away from incompatible materials. |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of solid and liquid forms of this compound, as well as contaminated materials.
2.1. Waste Segregation and Collection:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all materials contaminated with this compound.[5][6] The container should be made of a material compatible with the agent (e.g., high-density polyethylene).
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated items such as gloves, weigh boats, and absorbent paper, in the designated solid waste container.
-
Liquid Waste:
-
Stock solutions of this compound should be collected in a dedicated, leak-proof liquid waste container.[4]
-
Aqueous solutions containing this compound (e.g., from cell culture media) should also be treated as chemical waste and collected in the designated liquid waste container.[4][7] Do not autoclave liquid waste containing this agent unless its heat stability is known and the institutional guidelines permit it.[4]
-
Never dispose of liquid waste containing this compound down the sink.[4]
-
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[8]
2.2. Waste Container Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste," "Aqueous Solution").[9] Note the date when waste is first added to the container.
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][9][10] The SAA should be under the direct control of laboratory personnel.[5]
-
Container Management: Keep waste containers securely closed except when adding waste.[6][10] Ensure containers are in secondary containment to prevent spills.
2.3. Requesting Waste Pickup:
-
Monitor Fill Level: Do not overfill waste containers; they should be filled to no more than 90% of their capacity.[5]
-
Arrange for Disposal: Once a waste container is full, or within the time limits specified by your institution (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[6][10]
-
Documentation: Maintain a log of all waste generated, including the amount and date of disposal. For investigational agents, a certificate of destruction may be required and can be provided by the disposal vendor.[11]
Experimental Deactivation (When Applicable)
For some novel antibacterial agents, chemical deactivation may be a viable pre-disposal step. However, this should only be performed if a validated protocol is available. Biodegradation using specialized enzymes is an emerging area but is not yet a standard laboratory procedure.[12][13][14] Without a specific, validated deactivation protocol for this compound, all waste must be handled as chemically active hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. osha.gov [osha.gov]
- 2. Safety Data Sheets [ors.od.nih.gov]
- 3. Safety Data Sheets (MSDS) and Other Chemical Specific Info | Environmental Health & Safety [ehs.ucsb.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. uab.edu [uab.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Deglycosylation Inactivation Initiated by a Novel Periplasmic Dehydrogenase Complex Provides a Novel Strategy for Eliminating the Recalcitrant Antibiotic Kanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
